11-Epicortisol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-MKIDGPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858945 | |
| Record name | Epihydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-35-8, 60103-17-5 | |
| Record name | 11-Epicortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Epicortisol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Epicortisol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epihydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-EPIHYDROCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
11-Epicortisol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Cortisol Epimer
This technical guide provides a comprehensive overview of 11-Epicortisol, a stereoisomer of cortisol. It is intended for researchers, scientists, and drug development professionals interested in the biochemistry, biological activity, and potential applications of this endogenous steroid. This document summarizes key physicochemical properties, explores its mechanism of action, details relevant experimental protocols, and visualizes its metabolic and signaling pathways.
Physicochemical Properties
This compound, also known as 11α-hydroxycortisol, is a glucocorticoid steroid that differs from cortisol in the stereochemistry at the C-11 position. This structural alteration influences its biological activity and metabolic fate.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₀O₅ | N/A |
| Molecular Weight | 362.46 g/mol | N/A |
| CAS Number | 566-35-8 | N/A |
| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | N/A |
| Synonyms | 11α-Cortisol, Epi-cortisol, 11-Epihydrocortisone | N/A |
| Physical State | Solid | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | N/A |
Biological Activity and Mechanism of Action
| Biological Effect | Description | Notes |
| Glucocorticoid Activity | Exhibits weak glucocorticoid activity. It can bind to the glucocorticoid receptor (GR), but with lower affinity than cortisol. | The altered stereochemistry at the C-11 position likely hinders optimal binding to the GR ligand-binding domain. |
| Anti-inflammatory Effects | Possesses anti-inflammatory properties, characteristic of glucocorticoids. | The precise mechanisms and potency relative to cortisol are not well-defined. |
| Metabolic Regulation | Influences carbohydrate metabolism and is implicated in the stress response. | Its role is intertwined with the broader glucocorticoid signaling network. |
| Modulation of 11β-HSD | Acts as a substrate and potential inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert active and inactive glucocorticoids. | Its interaction with 11β-HSD1 and 11β-HSD2 can modulate local glucocorticoid concentrations in tissues. |
| Effects on DNA and RNA Synthesis | In certain cell types, such as ACTH-secreting pituitary tumor cells, this compound has been shown to suppress RNA synthesis while stimulating DNA synthesis.[1] | This suggests a complex and cell-type-specific role in regulating gene expression and cell proliferation.[1] |
Signaling Pathway of this compound
The biological effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. Upon entering the cell, it can bind to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex can bind to glucocorticoid response elements (GREs) on DNA to regulate the transcription of target genes.
Experimental Protocols
Detailed experimental protocols specifically optimized for this compound are scarce in the literature. However, standard protocols for related steroids can be adapted.
Synthesis of this compound
The synthesis of this compound can be achieved through chemical or biological methods. A common chemical approach involves the stereoselective reduction of an 11-keto group of a cortisol precursor.
Example Chemical Synthesis Workflow:
Note: The choice of reducing agent in Step 3 is critical for achieving the desired 11α-hydroxyl configuration. Biotransformation using specific microbial strains or purified enzymes can also be employed for this stereoselective hydroxylation.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of this compound from biological matrices or reaction mixtures.
Methodology:
-
Sample Preparation:
-
Liquid Samples (e.g., plasma, urine): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.
-
Cell Culture Media/Lysates: Precipitate proteins with a solvent like acetonitrile, centrifuge, and collect the supernatant.
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact gradient will depend on the specific steroids being separated.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 240-254 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of purified this compound to enable quantification.
-
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of this compound for the glucocorticoid receptor. A competitive binding assay is a common approach.
Methodology:
-
Preparation of Cytosolic Extract:
-
Homogenize cells or tissues known to express the glucocorticoid receptor in a suitable buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, collecting the supernatant which contains the cytosolic receptors.
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of the cytosolic extract with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled dexamethasone).
-
-
Separation of Bound and Free Ligand:
-
After incubation to equilibrium, add dextran-coated charcoal to adsorb the unbound radioligand.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, which can be used to calculate the binding affinity (Ki).
-
Workflow for a Glucocorticoid Receptor Binding Assay:
Potential Applications and Future Directions
The study of this compound holds potential in several areas of research and drug development:
-
Intermediate in Steroid Synthesis: It serves as a crucial intermediate in the synthesis of various therapeutic corticosteroids.
-
Biomarker of Adrenal Function: The levels of this compound and its metabolites may serve as biomarkers for certain adrenal disorders or enzymatic deficiencies.
-
Tool for Endocrinology Research: Understanding its interactions with receptors and enzymes helps to elucidate the complexities of steroid metabolism and signaling.
Further research is needed to fully characterize the pharmacological profile of this compound, including quantitative measures of its biological activity and its potential therapeutic or diagnostic applications. The development of specific antibodies and analytical reagents for this compound would greatly facilitate these efforts. As there are no dedicated clinical studies on this compound, its direct clinical relevance remains to be established.
References
11-Epicortisol chemical structure and properties
An In-depth Technical Guide to 11-Epicortisol: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a stereoisomer of the primary glucocorticoid cortisol, is an endogenous steroid that plays a nuanced role in endocrine signaling and metabolism. While less potent than cortisol, its presence and activity, particularly its interaction with key enzymes and receptors, make it a molecule of significant interest in endocrinology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed tables of quantitative data, descriptions of relevant experimental methodologies, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of this unique steroid.
Chemical Structure and Identification
This compound, also known as 11α-hydroxycortisol, is a C21 steroid characterized by the pregnane skeleton. Its structure is identical to that of cortisol, with the exception of the stereochemistry at the C-11 position, where the hydroxyl group is in the alpha (α) orientation instead of the beta (β) orientation found in cortisol. This seemingly minor structural change has significant implications for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [1][2] |
| CAS Number | 566-35-8 | [1][2] |
| PubChem CID | 229860 | [2] |
| Chemical Formula | C₂₁H₃₀O₅ | [1][2] |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | [1] |
| InChI Key | JYGXADMDTFJGBT-MKIDGPAKSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological interactions. While some specific experimental data for this compound are scarce, properties can be inferred from its structure and data from its epimer, cortisol.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound | Citation |
| Molecular Weight | 362.46 g/mol | This compound | [1] |
| Melting Point | 217-220 °C (with decomposition) | Cortisol (epimer) | [3][4] |
| Boiling Point | 566.4 °C at 760 mmHg | This compound | [1] |
| Density | 1.28 g/cm³ | This compound | [1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Inferred from Cortisol and Corticosterone |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the microbial 11α-hydroxylation of a suitable steroid precursor, such as 11-deoxycortisol (Reichstein's Substance S). This biotransformation is a key step that introduces the hydroxyl group at the C-11 position with the desired alpha stereochemistry.
Experimental Workflow: Microbial Synthesis of this compound
A general protocol involves:
-
Culturing: A microorganism known for 11α-hydroxylation, such as certain species of Aspergillus or Rhizopus, is cultured in a suitable nutrient medium.
-
Substrate Addition: 11-Deoxycortisol is added to the culture.
-
Biotransformation: The culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of the substrate to this compound.
-
Extraction: The product is extracted from the culture medium using an organic solvent.
-
Purification: The extracted this compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[5]
Analytical Quantification
The quantification of this compound, often in the presence of its isomer cortisol, requires a highly specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.
Experimental Workflow: HPLC-MS/MS Quantification of this compound
A typical HPLC method for steroid analysis that can be adapted for this compound would involve:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at approximately 240-250 nm or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[6][7][8]
Biological Activity and Signaling Pathways
This compound exhibits weak glucocorticoid activity compared to cortisol. Its biological effects are primarily mediated through its interaction with the glucocorticoid receptor (GR) and its role as a substrate and potential inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.
Glucocorticoid Receptor Signaling
Like cortisol, this compound can bind to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions. However, the binding affinity of this compound for the GR is lower than that of cortisol, resulting in a weaker downstream signal.
Signaling Pathway: Glucocorticoid Receptor Activation
Interaction with 11β-Hydroxysteroid Dehydrogenases
The 11β-HSD enzymes are crucial in regulating the intracellular concentration of active glucocorticoids. There are two main isoforms:
-
11β-HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol.
-
11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone.
This compound can act as a substrate for these enzymes and may also function as a competitive inhibitor, particularly of 11β-HSD1. This inhibition can reduce the local production of cortisol in tissues where 11β-HSD1 is highly expressed, such as the liver and adipose tissue.
Logical Relationship: this compound and 11β-HSD Activity
Role in Research and Drug Development
This compound serves as a valuable tool in several areas of research:
-
Endocrinology: Studying the metabolism and activity of this compound helps to elucidate the complex regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the tissue-specific actions of glucocorticoids.
-
Pharmacology: As a weak agonist and potential enzyme inhibitor, this compound can be used as a probe to study the structure-activity relationships of glucocorticoid receptor ligands and 11β-HSD inhibitors.
-
Drug Development: The development of selective 11β-HSD1 inhibitors is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Understanding the interaction of endogenous steroids like this compound with this enzyme is crucial for the design and evaluation of such drugs.
Conclusion
This compound, though less potent than its β-epimer, is an important endogenous steroid with distinct biological activities. Its unique interaction with the glucocorticoid receptor and 11β-hydroxysteroid dehydrogenases highlights the subtlety and complexity of steroid hormone signaling. Further research into the synthesis, metabolism, and precise molecular mechanisms of action of this compound will undoubtedly provide valuable insights into endocrine physiology and may pave the way for novel therapeutic interventions.
References
- 1. Buy this compound | 566-35-8 [smolecule.com]
- 2. This compound | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 6. Improved HPLC method for simultaneous analysis of cortisol, 11-deoxycortisol, prednisolone, methylprednisolone, and dexamethasone in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC method for the determination of the free cortisol/cortisone ratio in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Epicortisol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Biological Role of 11-Epicortisol in Endocrinology
Abstract
This compound, the 11α-hydroxyepimer of cortisol, is an endogenous steroid that has historically received less attention than its potent glucocorticoid counterpart. However, emerging research is beginning to shed light on its unique biological roles and potential significance in endocrinology. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its synthesis, metabolism, physiological effects, and analytical measurement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing steroid. We will delve into its interactions with glucocorticoid and mineralocorticoid receptors, its metabolic fate, and its potential as a biomarker in various physiological and pathological states.
Introduction
This compound, also known as 11α-cortisol, is a stereoisomer of cortisol, the primary glucocorticoid in humans. The key structural difference lies in the orientation of the hydroxyl group at the C11 position, which is in the alpha (α) position in this compound, as opposed to the beta (β) position in cortisol. This seemingly minor change in stereochemistry has significant implications for its biological activity. While generally considered less potent than cortisol, this compound is not merely an inactive metabolite but possesses its own distinct biological properties. This guide aims to synthesize the available scientific literature to provide a detailed understanding of the role of this compound in endocrinology.
Synthesis and Metabolism
The precise biosynthetic pathway of this compound is not as well-defined as that of cortisol. While the primary steroidogenic pathway from cholesterol leads to the formation of cortisol with its 11β-hydroxyl group, the origin of this compound is thought to be through a secondary metabolic route.
Putative Synthesis Pathway
The prevailing hypothesis is that this compound is formed from the reduction of cortisone, the 11-keto metabolite of cortisol. This conversion would be catalyzed by a stereospecific 11-ketosteroid reductase. While 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is well-known for its reductase activity in converting cortisone to cortisol (11β-hydroxy), the existence and identity of an enzyme that specifically produces the 11α-epimer is an area of active investigation.
Caption: Putative synthesis pathway of this compound.
Metabolism
Once formed, this compound is a substrate for hydroxysteroid dehydrogenases. The primary metabolic pathway involves its oxidation back to an 11-keto form.
-
Oxidation by 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): 11β-HSD2, the "gatekeeper" of the mineralocorticoid receptor, is a unidirectional dehydrogenase that converts active glucocorticoids to their inactive 11-keto metabolites. It is plausible that this compound is also a substrate for this enzyme, being converted to 11-epicortisone. However, the kinetics of this reaction compared to the oxidation of cortisol are not well-established.
Further metabolism of this compound and its metabolites likely follows the general pathways of steroid degradation, including A-ring reduction and conjugation for urinary excretion.
Caption: Proposed metabolic pathway of this compound.
Biological Activity and Physiological Role
The biological activity of this compound is primarily defined by its interaction with the glucocorticoid and mineralocorticoid receptors. Due to the alpha-orientation of the 11-hydroxyl group, its binding affinity and subsequent agonist activity are significantly lower than that of cortisol.
Interaction with Glucocorticoid and Mineralocorticoid Receptors
Table 1: Qualitative Comparison of Receptor Binding Affinity
| Steroid | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity |
| Cortisol | High | High |
| Aldosterone | Low | High |
| This compound | Low | Very Low (presumed) |
Physiological and Pathophysiological Roles
Despite its lower potency, this compound may still exert physiological effects, particularly in microenvironments where its local concentration is elevated or in conditions of cortisol excess.
-
Weak Glucocorticoid Effects: this compound has been shown to possess some anti-inflammatory properties and can influence carbohydrate metabolism, albeit to a much lesser extent than cortisol.
-
Antagonistic Properties: In some contexts, this compound may act as a partial agonist or even an antagonist at the glucocorticoid receptor, potentially modulating the effects of the more potent cortisol.
-
Feedback Regulation of the HPA Axis: One intriguing study demonstrated that a combination of this compound and 17α-hydroxyprogesterone could block the delayed negative feedback of glucocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis. This suggests a potential role in fine-tuning the stress response.
-
Cell Proliferation: In contrast to cortisol, which suppresses DNA synthesis in pituitary tumor cells, this compound has been observed to have a stimulatory effect. This highlights a specific and distinct biological action of this epimer.
Caption: Modulation of HPA axis feedback by this compound.
Quantitative Data
A significant challenge in the study of this compound is the limited availability of quantitative data. The following tables summarize the currently known, albeit sparse, information. Further research is needed to establish definitive values.
Table 2: Receptor Binding and Enzyme Kinetics (Qualitative/Inferred)
| Parameter | Value | Comments |
| Glucocorticoid Receptor (GR) Binding | ||
| Relative Binding Affinity (vs. Dexamethasone) | Not Reported | Expected to be significantly lower than cortisol. |
| Mineralocorticoid Receptor (MR) Binding | ||
| Relative Binding Affinity (vs. Aldosterone) | Not Reported | Presumed to be very low. |
| Enzyme Kinetics (11β-HSD2) | ||
| Km (for this compound) | Not Reported | Likely a substrate, but affinity is unknown. |
| Vmax (for this compound) | Not Reported |
Table 3: Concentrations in Biological Fluids (Data currently unavailable)
| Biological Fluid | Condition | Concentration Range |
| Plasma | Healthy Adults | Not Reported |
| Cushing's Syndrome | Not Reported | |
| Adrenal Insufficiency | Not Reported | |
| Urine (24h) | Healthy Adults | Not Reported |
| Cushing's Syndrome | Not Reported | |
| Adrenal Insufficiency | Not Reported |
Experimental Protocols
The accurate measurement and study of this compound require sensitive and specific analytical techniques. This section provides an overview of key experimental protocols.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of steroids in biological matrices.
Protocol: LC-MS/MS for Steroid Profiling in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard mix containing deuterated analogs of the steroids of interest (including a deuterated standard for this compound if available).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) to further purify the steroid fraction.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic modifier like methanol or acetonitrile. The gradient should be optimized to achieve baseline separation of this compound from its isomers, particularly cortisol.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and its internal standard. This involves selecting a specific precursor ion and one or more product ions.
-
Caption: Workflow for LC-MS/MS analysis of this compound.
Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are used to determine the affinity of a ligand for its receptor.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Prepare a cytosolic fraction containing the glucocorticoid or mineralocorticoid receptor from a suitable cell line or tissue known to express the receptor.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dexamethasone for GR).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Include control wells with no competitor (total binding) and wells with a large excess of an unlabeled high-affinity ligand (non-specific binding).
-
-
Incubation and Separation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
-
Detection and Analysis:
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This compound is an emerging player in the complex world of steroid endocrinology. While its lower potency compared to cortisol has led to it being overlooked, its distinct biological activities, including its potential role in HPA axis feedback and cell proliferation, warrant further investigation. The development of more sensitive and specific analytical methods will be crucial for accurately determining its physiological concentrations and elucidating its role in health and disease. Future research should focus on:
-
Definitive quantification of this compound in various biological fluids in healthy and diseased populations.
-
Elucidation of the specific enzymatic pathways responsible for its synthesis and metabolism.
-
Detailed characterization of its binding kinetics and functional activity at the glucocorticoid and mineralocorticoid receptors.
-
Investigation of its potential as a biomarker for endocrine disorders and its utility as a therapeutic target.
A deeper understanding of this compound will undoubtedly provide new insights into the nuanced regulation of the endocrine system and may open up new avenues for drug development.
11-Epicortisol: A Stereoisomer of Cortisol - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, is a critical regulator of a vast array of physiological processes, including metabolism, immune response, and stress homeostasis.[1] Its biological activity is mediated primarily through binding to the glucocorticoid receptor (GR). The stereochemistry of the cortisol molecule is paramount to its function, and even subtle changes in its three-dimensional structure can have profound effects on its biological activity. This technical guide provides a comprehensive overview of 11-Epicortisol, the 11α-hydroxy epimer of cortisol, a naturally occurring stereoisomer with distinct biochemical and physiological properties.[2] Understanding the nuances of this compound is crucial for researchers in endocrinology, pharmacology, and drug development, as its presence can influence the measurement of cortisol and potentially modulate glucocorticoid signaling.
Physicochemical Properties
Cortisol and this compound share the same chemical formula (C21H30O5) and molecular weight (362.46 g/mol ) but differ in the spatial orientation of the hydroxyl group at the C11 position of the steroid nucleus.[2][3] This seemingly minor structural alteration leads to significant differences in their biological activities.
| Property | Cortisol (11β-hydroxy) | This compound (11α-hydroxy) | Reference |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |
| CAS Number | 50-23-7 | 566-35-8 | [2] |
| Molecular Formula | C21H30O5 | C21H30O5 | [2][3] |
| Molecular Weight | 362.46 g/mol | 362.46 g/mol | [2][3] |
Biochemical and Physiological Differences
The primary determinant of glucocorticoid action is the affinity of the steroid for the glucocorticoid receptor. While cortisol is a potent agonist, this compound exhibits significantly lower binding affinity for the GR.[3] This reduced affinity translates to attenuated glucocorticoid activity.
Glucocorticoid Receptor Binding
| Steroid | Binding Affinity (Kd) | Cell/System Type | Reference |
| Cortisol | 17.5 ± 1.7 nmol/L | Human Mononuclear Leukocytes | [4] |
| This compound | Data not available | - | - |
| Dexamethasone (for comparison) | 5.7 ± 0.3 nmol/L | Human Mononuclear Leukocytes | [4] |
Metabolism by 11β-Hydroxysteroid Dehydrogenases (11β-HSD)
The interconversion of active cortisol and inactive cortisone is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which exist in two main isoforms.[5] 11β-HSD1 predominantly acts as a reductase, converting cortisone to cortisol, while 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone.[5] The metabolism of this compound by these enzymes is an area requiring more detailed investigation, as it would influence the local availability of active glucocorticoids.
| Enzyme | Substrate | Kinetic Parameters (Km, Vmax) | Reference |
| 11β-HSD1 | Cortisone | Km: 0.3 µM (human liver) | [6] |
| Cortisol | Km: 2.1 µM (human liver) | [6] | |
| This compound | Data not available | - | |
| 11β-HSD2 | Cortisol | Apparent Km: 137 nmol/l (cultured primary cytotrophoblast) | [7] |
| This compound | Data not available | - |
Note: Specific kinetic data for this compound with 11β-HSD isoforms are lacking and represent a key area for future research.
Physiological Concentrations
Cortisol levels in biological fluids are well-characterized and follow a diurnal rhythm.[8][9] Concentrations of this compound are generally much lower, though they can be elevated in certain pathological conditions.
| Analyte | Matrix | Physiological Concentration Range | Pathological Concentration Range | Reference |
| Cortisol | Plasma | Morning: 134 ± 54 µg/L | Cushing's Syndrome: Persistently elevated | [8] |
| Saliva | Morning: ~3 nmol/L | Supraphysiological after 20mg hydrocortisone | [10] | |
| Urine | Varies with collection time | Supraphysiological after 20mg hydrocortisone | [10] | |
| This compound | Plasma | Data not readily available | Potentially elevated in adrenal disorders | [11][12] |
| Urine | Data not readily available | - | - |
Experimental Protocols
Accurate measurement and differentiation of cortisol and this compound are essential for research and clinical diagnostics. The structural similarity of these epimers presents an analytical challenge.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Paneling
LC-MS/MS is the gold standard for the simultaneous quantification of multiple steroids due to its high specificity and sensitivity.[13]
Objective: To resolve and quantify cortisol and this compound in human serum.
Methodology:
-
Sample Preparation:
-
To 250 µL of serum, add an internal standard mixture containing deuterated analogs of the steroids of interest.
-
Perform protein precipitation with a suitable organic solvent (e.g., methanol).
-
Follow with liquid-liquid extraction using a solvent such as methyl tert-butyl ether to isolate the steroids.[13]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the steroid isomers.[14]
-
Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.[14] A slow gradient is crucial for resolving the isobars.[14]
-
Flow Rate: A constant flow rate of around 0.4 mL/min is common.[14]
-
-
MS/MS Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is often employed for steroid analysis.[14]
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for cortisol and this compound should be optimized for maximum sensitivity and specificity.
-
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of cortisol and this compound.
Glucocorticoid Receptor Binding Assay
Competitive radioligand binding assays are used to determine the binding affinity of unlabeled ligands, such as this compound, to the glucocorticoid receptor.[15]
Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a source of glucocorticoid receptors (e.g., cytosol from cells expressing the receptor).
-
Prepare a radiolabeled ligand with high affinity for the GR (e.g., [3H]-dexamethasone).
-
Prepare a series of dilutions of unlabeled cortisol (as a positive control) and this compound.
-
-
Assay Incubation:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (cortisol or this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters that trap the receptor-ligand complexes.[16]
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[15]
-
Workflow Diagram:
References
- 1. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the 2022 WHO Classification of Adrenal Cortical Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synnovis.co.uk [synnovis.co.uk]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Discovery and History of 11-Epicortisol
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epicortisol, also known as 11α-hydroxycortisol, is the C-11 epimer of the primary glucocorticoid hormone, cortisol. This structural isomer, while less potent than cortisol, plays a significant role in steroid metabolism and has garnered interest as a modulator of glucocorticoid signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Discovery and History
The discovery of this compound is intrinsically linked to the broader history of corticosteroid research in the mid-20th century. The pioneering work of Tadeus Reichstein in the 1930s and 1940s led to the isolation and structural elucidation of numerous steroids from adrenal extracts. While Reichstein's work primarily focused on biologically active corticosteroids like cortisol (initially termed "Substance F"), the groundwork was laid for the identification of their various isomers and metabolites.
A pivotal moment in the history of this compound was the discovery of microbial steroid transformations. In 1952, Durey Peterson and Herbert Murray at the Upjohn Company reported a groundbreaking fermentation process for the microbial 11α-oxygenation of steroids. Specifically, they demonstrated that common molds of the order Mucorales could introduce a hydroxyl group at the 11α-position of "Substance S" (11-Deoxycortisol). This biotransformation directly yielded 11α-hydrocortisone, which is synonymous with this compound. This discovery was significant as it provided a novel and efficient method for producing a cortisol epimer, opening avenues for studying its biological properties and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol |
| CAS Number | 566-35-8 |
| Appearance | White to off-white solid |
| Melting Point | 228-232 °C |
| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and biotechnological methods.
Microbial 11α-Hydroxylation of 11-Deoxycortisol
This biotransformation method remains a highly efficient and stereospecific route for the synthesis of this compound.
Experimental Protocol: Microbial 11α-Hydroxylation
-
Microorganism and Culture Preparation:
-
Select a suitable microorganism known for 11α-hydroxylation, such as Aspergillus ochraceus or Rhizopus nigricans.
-
Prepare a spore suspension of the selected fungus.
-
Inoculate a suitable growth medium (e.g., potato dextrose broth) with the spore suspension and incubate at 25-28°C with shaking (150-200 rpm) for 24-48 hours to obtain a vegetative mycelial culture.
-
-
Biotransformation:
-
Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts.
-
Inoculate the fermentation medium with the vegetative mycelial culture.
-
After a period of growth (typically 24 hours), add the substrate, 11-Deoxycortisol, dissolved in a water-miscible organic solvent (e.g., ethanol or dimethylformamide) to a final concentration of 0.5-1.0 g/L.
-
Continue the fermentation at 25-28°C with vigorous aeration and agitation for 48-96 hours.
-
-
Extraction and Purification:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth and the mycelium (after homogenization) with a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a solvent system such as chloroform-methanol or ethyl acetate-hexane.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.
-
Recrystallize the purified this compound from a suitable solvent system (e.g., acetone-hexane) to obtain a crystalline solid.
-
Chemical Synthesis
Chemical synthesis of this compound typically involves the stereoselective reduction of an 11-keto group or the introduction of an 11α-hydroxyl group through a multi-step process.
Experimental Protocol: Chemical Synthesis via Reduction
-
Starting Material: 11-Dehydrocortisone (Cortisone).
-
Reduction:
-
Dissolve cortisone in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a reducing agent that favors the formation of the 11α-hydroxyl epimer, such as sodium borohydride under controlled conditions (low temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of acetic acid or water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting mixture of 11-epimers (cortisol and this compound) using column chromatography as described in the microbial synthesis protocol.
-
Biological Activity and Mechanism of Action
This compound exhibits weak glucocorticoid activity compared to cortisol. Its biological effects are primarily attributed to its interaction with the glucocorticoid receptor (GR) and its modulation of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Interaction with the Glucocorticoid Receptor
This compound can bind to the glucocorticoid receptor, albeit with a lower affinity than cortisol. This interaction can lead to the transactivation or transrepression of glucocorticoid-responsive genes, although to a lesser extent than cortisol.
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
-
Preparation of Cytosol:
-
Prepare a cytosolic fraction from a suitable tissue or cell line expressing the glucocorticoid receptor (e.g., rat liver, HeLa cells).
-
Homogenize the tissue or cells in a buffer containing protease inhibitors and centrifuge at high speed to pellet cellular debris and organelles. The supernatant represents the cytosolic fraction.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Add increasing concentrations of unlabeled competitor steroids (cortisol as a positive control, and this compound).
-
Add a constant amount of the cytosolic protein to each tube.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated as (IC₅₀ of cortisol / IC₅₀ of this compound) x 100.
-
Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a bidirectional enzyme that primarily acts as a reductase in vivo, converting inactive cortisone to active cortisol. This compound can act as a substrate and a competitive inhibitor of 11β-HSD1.
Experimental Protocol: 11β-HSD1 Inhibition Assay
-
Enzyme Source:
-
Use a source of 11β-HSD1, such as human liver microsomes or a recombinant enzyme preparation.
-
-
Assay Conditions:
-
Prepare a reaction buffer containing a suitable pH (typically 7.4) and the cofactor NADPH.
-
Add the enzyme preparation to the buffer.
-
Add the substrate, cortisone (or a radiolabeled version for easier detection).
-
Add varying concentrations of the test inhibitor, this compound.
-
-
Reaction and Detection:
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Separate the substrate (cortisone) from the product (cortisol) using HPLC or TLC.
-
Quantify the amount of cortisol formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%) (Cortisol = 100%) |
| Cortisol | 100 |
| This compound | ~10-20 |
| Dexamethasone | ~700-1000 |
Note: RBA values can vary depending on the experimental conditions and the source of the receptor.
Table 2: Inhibition of 11β-HSD1
| Compound | IC₅₀ (µM) |
| This compound | 5-15 |
| Carbenoxolone (non-selective inhibitor) | ~0.1-1 |
Note: IC₅₀ values can vary depending on the enzyme source and assay conditions.
Visualizations
Signaling Pathway
The following diagram illustrates the role of this compound in the context of the hypothalamic-pituitary-adrenal (HPA) axis and local glucocorticoid metabolism.
Caption: Role of this compound in the HPA axis and local glucocorticoid metabolism.
Experimental Workflow
The following diagram outlines the workflow for the microbial synthesis and purification of this compound.
Caption: Workflow for the microbial synthesis and purification of this compound.
Conclusion
This compound, while often overshadowed by its potent epimer, cortisol, represents an important molecule in the landscape of steroid biochemistry and pharmacology. Its discovery through microbial transformation highlighted the potential of biotechnology in steroid synthesis. As a weak glucocorticoid agonist and an inhibitor of 11β-HSD1, this compound continues to be a valuable tool for researchers investigating the nuances of glucocorticoid signaling and its role in metabolic and inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this area.
An In-Depth Technical Guide to the Synthesis of 11-Epicortisol in the Adrenal Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis of 11-epicortisol, a stereoisomer of cortisol, within the adrenal glands. While not a primary product of adrenal steroidogenesis, the formation of this compound is an important consideration for researchers in endocrinology and drug development. This document details the enzymatic pathways, presents quantitative data, outlines experimental protocols for its study, and provides visualizations of the key processes.
Core Synthesis Pathway: A Branch of Cortisol Production
The synthesis of this compound is intrinsically linked to the production of cortisol, the primary glucocorticoid in humans. It is not the result of a distinct pathway but rather a minor byproduct stemming from the imperfect stereoselectivity of the key enzyme responsible for the final step of cortisol synthesis.
The established pathway for cortisol synthesis originates from cholesterol and proceeds through a series of enzymatic reactions primarily occurring in the zona fasciculata of the adrenal cortex. The immediate precursor to both cortisol and this compound is 11-deoxycortisol.
The critical enzymatic step is the 11β-hydroxylation of 11-deoxycortisol, catalyzed by the mitochondrial enzyme Steroid 11β-hydroxylase (CYP11B1) . While this enzyme is highly specific for introducing a hydroxyl group at the 11β-position to form cortisol, a low level of activity can result in the formation of the 11α-hydroxy epimer, which is this compound.
Therefore, the synthesis of this compound can be considered a minor branch of the main cortisol synthesis pathway, with the ratio of cortisol to this compound being determined by the stereoselectivity of CYP11B1.
Signaling and Logical Relationships
The synthesis of cortisol, and by extension this compound, is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) released from the pituitary gland stimulates the adrenal cortex, upregulating the expression and activity of steroidogenic enzymes, including CYP11B1.
Figure 1: HPA axis regulation of adrenal cortisol and this compound synthesis.
Quantitative Data
The formation of this compound is a minor event, and as such, its concentration in circulation and within the adrenal gland is significantly lower than that of cortisol. The precise ratio can vary depending on individual enzymatic characteristics and potential pathological conditions.
| Parameter | Substrate | Product(s) | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Notes |
| 11β-Hydroxylation | 11-Deoxycortisol | Cortisol | CYP11B1 | 0.5 - 2.0 | 100 - 500 | Apparent Km and Vmax can vary based on the experimental system (e.g., reconstituted enzymes, cell lysates, or adrenal mitochondria). |
| 11α-Hydroxylation | 11-Deoxycortisol | This compound | CYP11B1 | Not well characterized | Significantly lower than for cortisol formation | The kinetics of this minor reaction are not well-defined in the literature. |
Table 1: Enzyme Kinetics of 11-Deoxycortisol Conversion by CYP11B1.
Experimental Protocols
Studying the synthesis of this compound requires sensitive and specific analytical methods to differentiate it from the much more abundant cortisol.
Protocol 1: In Vitro Enzyme Assay for CYP11B1 Activity
This protocol describes an assay to measure the conversion of 11-deoxycortisol to cortisol and this compound using isolated adrenal mitochondria or recombinant CYP11B1.
1. Materials:
-
Adrenal mitochondria or recombinant human CYP11B1, adrenodoxin, and adrenodoxin reductase
-
11-Deoxycortisol (substrate)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or ethyl acetate)
-
Internal standards (e.g., deuterated cortisol and deuterated this compound)
2. Procedure:
-
Prepare the reaction mixture containing assay buffer, the enzyme system (mitochondria or reconstituted enzymes), and NADPH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 11-deoxycortisol to a final concentration in the low micromolar range.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of quenching solution containing internal standards.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Figure 2: Workflow for an in vitro CYP11B1 enzyme assay.
Protocol 2: LC-MS/MS Method for Separation and Quantification of Cortisol and this compound
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of cortisol and its epimer.
1. Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended for high-resolution separation. Phenyl-hexyl columns can also offer alternative selectivity.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Gradient: A shallow gradient is crucial for separating the epimers. For example, starting with a low percentage of the organic solvent and slowly increasing it over a run time of 10-15 minutes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
2. Mass Spectrometry (MS) System:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for glucocorticoids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Cortisol: e.g., m/z 363.2 → 121.1
-
This compound: e.g., m/z 363.2 → 121.1 (Note: As isomers, they have the same precursor and product ions; separation is dependent on chromatography).
-
Internal Standards (deuterated): Corresponding mass shifts are monitored.
-
-
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
| Parameter | Typical Value/Condition |
| LC Column | C18 or Phenyl-Hexyl, ≤1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Gradient | Shallow, e.g., 30-70% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive ESI |
| Detection Mode | MRM |
| Cortisol Transition | m/z 363.2 → 121.1 |
| This compound Transition | m/z 363.2 → 121.1 |
Table 2: Example LC-MS/MS Parameters for Cortisol and this compound Analysis.
Conclusion
The synthesis of this compound in the adrenal glands is not a primary steroidogenic pathway but rather a minor consequence of the catalytic action of CYP11B1 on 11-deoxycortisol. Understanding this process is crucial for accurately assessing adrenal function and for the development of specific inhibitors of cortisol synthesis. The experimental protocols outlined in this guide provide a framework for researchers to investigate the nuances of this compound formation and its potential physiological or pathological significance. Further research is warranted to fully elucidate the factors that may influence the stereoselectivity of CYP11B1 and the resulting ratio of cortisol to this compound.
The Enigmatic Presence of 11-Epicortisol: An In-Depth Technical Guide on its Natural Occurrence in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the current scientific understanding of 11-Epicortisol, the 11α-epimer of cortisol, and its natural occurrence in humans. While cortisol is a well-characterized glucocorticoid with profound physiological effects, its stereoisomer, this compound, remains largely enigmatic. This document synthesizes the limited available data on its potential biosynthesis, physiological relevance, and the analytical methodologies pertinent to its study. It is critical to note that direct evidence for the natural occurrence and physiological concentrations of this compound in human circulation or tissues is exceptionally scarce in published literature. The information presented herein is based on a comprehensive review of existing studies on cortisol metabolism and the few in vitro investigations that have utilized this compound.
Introduction to this compound
This compound, also known as 11α-cortisol, is a stereoisomer of cortisol, differing only in the spatial orientation of the hydroxyl group at the C11 position.[1] While cortisol possesses a β-hydroxyl group, this compound has an α-hydroxyl group. This seemingly minor structural variance can have significant implications for its biological activity, including its affinity for glucocorticoid and mineralocorticoid receptors and its susceptibility to enzymatic metabolism.
Putative Biosynthesis and Metabolism
The primary pathway for cortisol biosynthesis from cholesterol in the adrenal cortex is well-established. However, a specific enzymatic pathway for the synthesis of this compound has not been elucidated in humans. It is hypothesized that this compound could potentially be formed through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes, which are known to interconvert cortisol and cortisone.[2][3][4]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme predominantly acts as a reductase, converting inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue.[3][4] It is plausible that under certain conditions, 11β-HSD1 could exhibit minor epimerase activity, converting a small fraction of cortisol to this compound.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme primarily functions as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting the mineralocorticoid receptor from excessive glucocorticoid stimulation.[3][4] It is unknown whether 11β-HSD2 can act on this compound or if it plays a role in its formation.
The metabolic fate of this compound in humans is also unknown. It is likely metabolized through pathways similar to cortisol, involving reduction of the A-ring and conjugation for urinary excretion.
Physiological and Pathophysiological Relevance (Based on In Vitro Studies)
Direct evidence for the physiological or pathophysiological roles of this compound in humans is lacking. However, a few in vitro studies have explored its effects, suggesting it may have biological activities that differ from cortisol.
One study investigated the effects of cortisol and this compound on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells.[1] The key findings were:
-
Cortisol: Suppressed both RNA and DNA synthesis.[1]
-
This compound: Also suppressed RNA synthesis but had a stimulatory effect on DNA synthesis.[1]
-
Combined Application: this compound antagonized the suppressive effects of cortisol on DNA synthesis when applied together.[1]
These findings suggest a high specificity of glucocorticoid receptors and that this compound might modulate cellular processes differently than cortisol.
Another study in rats demonstrated that a combination of 17α-hydroxyprogesterone and this compound could prevent the delayed feedback effect of natural and synthetic glucocorticoids on the stress response.[5] This suggests a potential role for this compound in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, although this has not been confirmed in humans.
Quantitative Data
To date, there are no published studies that report the quantitative levels of this compound in the plasma, urine, or any other biological fluid of healthy or diseased human subjects. The table below summarizes the lack of available data.
| Biological Matrix | Healthy Subjects | Subjects with Endocrine Disorders | Reference |
| Plasma/Serum | Not Reported | Not Reported | N/A |
| Urine | Not Reported | Not Reported | N/A |
| Saliva | Not Reported | Not Reported | N/A |
| Tissues | Not Reported | Not Reported | N/A |
Table 1: Summary of Quantitative Data for this compound in Humans
Experimental Protocols for Steroid Analysis
The analysis of steroid hormones typically involves extraction, chromatographic separation, and detection by mass spectrometry. While specific protocols for this compound are not established, the methodologies for cortisol and its metabolites can be adapted. The critical challenge lies in the chromatographic separation of the 11α and 11β epimers.
Sample Preparation
A generic workflow for the extraction of steroids from human plasma is outlined below.
Chromatographic Separation and Detection
The separation of cortisol and this compound requires highly specific chromatographic conditions due to their structural similarity.
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for steroid analysis.[6][7]
-
Column: A C18 column is commonly used for steroid separation.[8] However, achieving baseline separation of epimers may require specialized columns (e.g., chiral columns) or optimization of mobile phase composition, gradient, and temperature.
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of steroids. Multiple reaction monitoring (MRM) is typically employed to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
Key Experimental Considerations for this compound Analysis:
-
Chromatographic Resolution: The primary challenge is to develop an LC method that can resolve cortisol and this compound. This would likely involve extensive method development, including testing different stationary phases and mobile phase modifiers.
-
Reference Standards: Certified reference materials for this compound are essential for method development, validation, and accurate quantification.
-
Validation: Any developed method would need to be rigorously validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion and Future Directions
The natural occurrence of this compound in humans remains an open question. While its existence as a stereoisomer of cortisol is known, and in vitro studies suggest it may possess unique biological activities, there is a significant lack of evidence for its endogenous presence and physiological relevance in humans.
Future research in this area should focus on:
-
Development of Sensitive and Specific Analytical Methods: The foremost priority is the development of validated LC-MS/MS methods capable of separating and quantifying this compound in human biological fluids.
-
Screening of Human Samples: Once a reliable method is established, screening of plasma and urine samples from both healthy individuals and patients with various endocrine disorders is necessary to determine if this compound is naturally present and at what concentrations.
-
Investigation of Biosynthetic Pathways: In vitro studies using human adrenal tissues and recombinant 11β-HSD enzymes could help to elucidate whether this compound can be synthesized endogenously.
-
Elucidation of Biological Function: Further in vitro and potentially in vivo studies are required to understand the biological effects of this compound and its potential interactions with glucocorticoid and mineralocorticoid signaling pathways.
References
- 1. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combination of 17 alpha-hydroxyprogesterone and this compound prevents the delayed feedback effect of natural and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum cortisol and 11 deoxycortisol by liquid chromatography: clinical studies and comparison with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-Epicortisol and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Epicortisol, a stereoisomer of the primary glucocorticoid cortisol, is a naturally occurring steroid hormone. Its biological significance and metabolic fate, while less extensively studied than that of cortisol, are of growing interest in endocrinology and drug development. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, focusing on its metabolic pathways, analytical quantification methods, and inferred signaling mechanisms. Due to the limited direct research on this compound, much of the information presented herein is extrapolated from the well-established metabolic pathways of cortisol and other related steroids.
Biochemical Properties and Metabolism
This compound, also known as 11α-hydroxycortisol, differs from cortisol in the stereochemistry of the hydroxyl group at the C11 position. This structural alteration significantly influences its biological activity and metabolism.
The metabolism of this compound is presumed to follow a similar route to that of cortisol, primarily involving enzymatic conversions in the liver and peripheral tissues. The key enzymes implicated in this process are 11β-hydroxysteroid dehydrogenases (11β-HSDs) and A-ring reductases (5α- and 5β-reductases).
Metabolic Pathways
The metabolic cascade of this compound can be inferred as follows:
-
Interconversion with 11-Epicortisone: this compound is likely oxidized to its 11-keto form, 11-epicortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11-epicortisone can be reactivated to this compound by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This reversible reaction regulates the local availability of active this compound.
-
A-Ring Reduction: Both this compound and 11-epicortisone are anticipated to undergo reduction of the A-ring by 5α-reductase and 5β-reductase, leading to the formation of dihydro and subsequently tetrahydro metabolites.
-
Formation of Cortol and Cortolone Analogs: Further reduction of the 20-keto group of the tetrahydro metabolites by 20α- and 20β-hydroxysteroid dehydrogenases would yield cortol and cortolone analogs of this compound.
-
Conjugation and Excretion: The final metabolites are typically conjugated with glucuronic acid or sulfate in the liver to increase their water solubility, facilitating their excretion in urine.
The following diagram illustrates the inferred primary metabolic pathway of this compound.
Quantitative Data
Direct quantitative data for this compound and its metabolites are scarce in the literature. The following tables summarize relevant data for cortisol and related steroids, which can serve as a proxy for estimating the expected ranges and kinetic parameters for this compound.
Table 1: Typical Concentrations of Cortisol and Related Steroids in Human Plasma
| Steroid | Concentration Range (nmol/L) | Notes |
| Cortisol | 140 - 690 (morning) | Diurnal variation is significant. |
| Cortisone | 25 - 75 | Generally lower than cortisol. |
| 11-Deoxycortisol | < 28 | Levels increase in 11β-hydroxylase deficiency. |
| 17-OH Progesterone | 0.6 - 6.0 (follicular phase) | Varies with the menstrual cycle. |
Table 2: Michaelis-Menten Constants (Km) of 11β-HSD Isozymes for Cortisol
| Enzyme | Substrate | Km (µM) | Tissue |
| 11β-HSD1 | Cortisone | 0.3 - 2.1[1] | Liver, Adipose Tissue |
| 11β-HSD2 | Cortisol | 0.01 - 0.05 | Kidney, Placenta |
Experimental Protocols
The quantification of this compound and its metabolites in biological matrices such as plasma and urine is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The following protocol is a generalized method adapted from established procedures for cortisol and other steroids.[2][3][4][5]
LC-MS/MS Method for Quantification of this compound and its Metabolites
1. Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., deuterated this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
To 1 mL of urine, add an internal standard.
-
For total (free + conjugated) steroid measurement, perform enzymatic hydrolysis using β-glucuronidase/sulfatase.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the steroids with methanol or another suitable organic solvent.
-
Evaporate the eluate and reconstitute as described for plasma.
-
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined using authentic standards.
The following diagram outlines the general workflow for the quantification of this compound and its metabolites.
Signaling Pathways
As a stereoisomer of cortisol, this compound is expected to interact with the glucocorticoid receptor (GR). However, the altered stereochemistry at the C11 position likely affects its binding affinity and subsequent downstream signaling. Studies have shown that this compound can have distinct effects compared to cortisol, including antagonizing some of cortisol's actions.[6][7]
The canonical glucocorticoid signaling pathway involves the following steps:
-
Ligand Binding: Glucocorticoids diffuse across the cell membrane and bind to the cytosolic GR, which is part of a multiprotein complex.
-
Receptor Activation: Ligand binding induces a conformational change in the GR, causing the dissociation of chaperone proteins.
-
Nuclear Translocation: The activated GR-ligand complex translocates to the nucleus.
-
Gene Regulation: In the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.
The following diagram depicts the generalized glucocorticoid receptor signaling pathway.
Conclusion
This compound represents an intriguing area of steroid research. While its metabolic pathways and signaling mechanisms can be largely inferred from our extensive knowledge of cortisol, further direct investigation is crucial to fully elucidate its unique physiological and pathological roles. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and its metabolites, which will be instrumental in advancing our understanding of this steroid. Future research should focus on obtaining specific quantitative data on its metabolism and delineating the precise molecular consequences of its interaction with the glucocorticoid receptor. This knowledge will be invaluable for researchers, scientists, and drug development professionals working to unravel the complexities of steroid hormone action.
References
- 1. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combination of 17 alpha-hydroxyprogesterone and this compound prevents the delayed feedback effect of natural and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11-Epicortisol in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epicortisol is a stereoisomer of cortisol, an essential steroid hormone that regulates a wide range of physiological processes. The accurate quantification of this compound is crucial for understanding its metabolic pathways and potential biological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the analysis of steroids in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound in human plasma.
Signaling Pathway
The synthesis of steroid hormones, including cortisol and its isomers, occurs in the adrenal glands through a series of enzymatic reactions. While this compound's specific role is still under investigation, it is structurally related to key intermediates in the glucocorticoid synthesis pathway. Understanding this pathway is essential for interpreting the quantitative results of this compound.
Caption: Simplified steroidogenesis pathway leading to Cortisol and the postulated relationship to this compound.
Experimental Workflow
The accurate quantification of this compound by LC-MS/MS involves a systematic workflow from sample collection to data analysis. Each step is critical for achieving reliable and reproducible results.
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or extraction solvents (e.g., methyl tert-butyl ether)
Sample Preparation (Solid Phase Extraction - SPE)
-
Thawing: Thaw plasma samples, calibration standards, and quality controls (QCs) at room temperature.
-
Aliquoting: To 200 µL of plasma, add the internal standard to a final concentration of 10 ng/mL.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins. Transfer the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 50% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
MRM Transitions (Proposed)
Since this compound is an isomer of cortisol, they share the same molecular weight (362.46 g/mol )[1]. The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 363.2. The product ions are generated by fragmentation of the steroid backbone. Based on the fragmentation of cortisol (m/z 363.2 → 121.2)[2], a similar primary product ion is expected for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 363.2 | 121.2 | 97.1 | 30 (Optimize) |
| This compound-d4 | 367.2 | 121.2 | 97.1 | 30 (Optimize) |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound. These values are provided as a guideline and should be established during method validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, utilizing solid-phase extraction and a C18 reverse-phase column, is designed to be sensitive, specific, and reproducible. The provided experimental parameters and expected performance characteristics can serve as a starting point for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for this compound in their laboratories.
References
Application Notes: 11-Epicortisol for Glucocorticoid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucocorticoid receptor (GR) is a crucial member of the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids, such as cortisol. Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it functions as a ligand-dependent transcription factor, regulating a wide array of genes involved in metabolism, inflammation, and stress responses. Dysregulation of GR signaling is implicated in numerous diseases, making it a significant target for therapeutic intervention.
11-Epicortisol, a stereoisomer of cortisol, serves as a valuable tool in the study of GR binding and function. While it possesses some glucocorticoid activity, it is generally considered to be less potent than cortisol itself.[1] Research indicates that this compound binds to cytosolic glucocorticoid receptors with a lower affinity than cortisol, positioning it as a useful competitor in binding assays to investigate the structure-activity relationship of GR ligands.[1] Its ability to compete with other glucocorticoids for GR binding allows for the characterization of novel compounds and the elucidation of the receptor's ligand-binding domain.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in glucocorticoid receptor binding assays.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, upon entering the cell, bind to the glucocorticoid receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of glucocorticoids.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Data Presentation
| Compound | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| This compound | Not Reported | Not Reported | Competitive Radioligand Binding | [1] |
| Cortisol | 91 | 70 (EC50) | In vitro GR radioligand binding assay | [2] |
| Mometasone Furoate | 0.7 | 0.33 (EC50) | In vitro GR radioligand binding assay | [2] |
Note: The affinity of this compound is qualitatively described as lower than that of cortisol.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the glucocorticoid receptor using a radiolabeled glucocorticoid like [³H]dexamethasone.
Materials:
-
GR Source: Cytosolic extract from cells expressing GR (e.g., A549 human lung carcinoma cells) or purified GR.
-
Radioligand: [³H]dexamethasone.
-
Competitor: this compound (or other test compounds).
-
Reference Compound: Unlabeled dexamethasone or cortisol.
-
Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Separation Agent: Dextran-coated charcoal suspension.
-
Scintillation Cocktail.
-
96-well microplates.
-
Microplate shaker.
-
Centrifuge with microplate carriers.
-
Liquid scintillation counter.
Experimental Workflow:
Caption: Workflow for a competitive GR binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the reference compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Prepare a working solution of [³H]dexamethasone in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: GR source + [³H]dexamethasone + assay buffer.
-
Non-specific Binding: GR source + [³H]dexamethasone + a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess).
-
Competition: GR source + [³H]dexamethasone + serial dilutions of this compound or other test compounds.
-
-
-
Incubation:
-
Incubate the plate at 4°C for an appropriate time (e.g., 18-24 hours) on a microplate shaker to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Add an equal volume of ice-cold dextran-coated charcoal suspension to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 4°C with shaking to allow the charcoal to adsorb the free radioligand.
-
Centrifuge the plate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer a defined volume of the supernatant (containing the bound radioligand) from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Specific Binding: For each concentration of the competitor, calculate the percentage of specific binding relative to the control (total specific binding without competitor).
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Calculate Ki (optional): The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the radioligand is known.
-
Conclusion
This compound is a valuable research tool for investigating the ligand-binding properties of the glucocorticoid receptor. The provided application notes and protocols offer a framework for conducting competitive binding assays to characterize the affinity of this compound and other novel compounds for the GR. This information is essential for the development of new therapeutics targeting the glucocorticoid signaling pathway.
References
Application Notes and Protocols for Cell-Based Assays to Determine 11-Epicortisol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epicortisol is a stereoisomer of cortisol, a primary glucocorticoid hormone in humans. It is characterized by a different stereochemistry at the 11-position of the steroid nucleus.[1] While cortisol is a potent agonist of the glucocorticoid receptor (GR), this compound is reported to exhibit weak glucocorticoid activity.[1] Its biological effects are thought to be mediated through binding to the glucocorticoid receptor, albeit with a lower affinity than cortisol.[1] Additionally, due to its structural similarity to cortisol, this compound may act as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the conversion of inactive cortisone to active cortisol in various tissues.
These application notes provide detailed protocols for two key cell-based assays to characterize the biological activity of this compound:
-
Glucocorticoid Receptor (GR) Activation Assay: To quantify the agonist or antagonist activity of this compound on the glucocorticoid receptor.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay: To determine the inhibitory potential of this compound on the enzymatic activity of 11β-HSD1.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids involves the binding of the hormone to the glucocorticoid receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
Assay 1: Glucocorticoid Receptor (GR) Activation Assay using a Luciferase Reporter Gene
This assay quantifies the ability of a test compound to activate the glucocorticoid receptor, leading to the expression of a reporter gene (luciferase) under the control of a promoter containing Glucocorticoid Response Elements (GREs).
Data Presentation
| Compound | Activity | Cell Line | EC50 / IC50 (nM) |
| This compound | Agonist/Antagonist | HEK293 | To be determined |
| Dexamethasone | Agonist | HEK293 | ~1-10 |
| Cortisol | Agonist | HEK293 | ~50-150 |
| Mifepristone (RU-486) | Antagonist | HEK293 | ~1-10 (IC50) |
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
HEK293 cell line stably expressing the human glucocorticoid receptor and a GRE-driven luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dexamethasone (positive control agonist)
-
Cortisol (reference compound)
-
Mifepristone (RU-486, positive control antagonist - for antagonist mode)
-
DMSO (vehicle control)
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Culture:
-
Maintain the HEK293 stable cell line in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Charcoal-stripped FBS is crucial to remove endogenous steroids that could activate the GR.
-
-
Cell Seeding (Day 1):
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a 10 mM stock solution of this compound, Dexamethasone, Cortisol, and Mifepristone in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., from 10^-12 M to 10^-5 M). Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
For the agonist assay , add 10 µL of each dilution of this compound, Dexamethasone, Cortisol, and a vehicle control (medium with DMSO) to the respective wells.
-
For the antagonist assay , first add a fixed concentration of Dexamethasone (e.g., the EC80 concentration, predetermined) to the wells, followed by the addition of the serial dilutions of this compound and Mifepristone.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Luminescence Measurement (Day 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control (set to 0% activation) and the maximum response of the positive control agonist (Dexamethasone, set to 100% activation).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Assay 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of cortisone to cortisol by the 11β-HSD1 enzyme in a cellular context.
Data Presentation
| Compound | Cell Line | IC50 (µM) |
| This compound | C2C12 or HEK293-h11βHSD1 | To be determined |
| Carbenoxolone | C2C12 | ~0.3 |
| Glycyrrhetinic Acid | HEK293-h11βHSD1 | ~0.5 - 1 |
| PF-915275 (selective inhibitor) | HEK293-h11βHSD1 | ~0.015 |
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
C2C12 myoblasts or HEK293 cells stably expressing human 11β-HSD1.
-
Appropriate cell culture medium (e.g., DMEM for C2C12, with differentiation medium if required).
-
Serum and antibiotics as required.
-
24-well tissue culture plates.
-
This compound.
-
Carbenoxolone or Glycyrrhetinic Acid (positive control inhibitor).
-
Cortisone (substrate).
-
DMSO (vehicle control).
-
Cortisol ELISA kit or access to LC-MS/MS for cortisol quantification.
Procedure:
-
Cell Culture and Seeding (Day 1):
-
Culture the chosen cell line under standard conditions. If using C2C12 cells, they may need to be differentiated into myotubes to increase 11β-HSD1 expression.
-
Seed the cells into a 24-well plate at an appropriate density to reach near confluence on the day of the assay.
-
-
Inhibition Assay (Day 2):
-
Prepare serial dilutions of this compound and the control inhibitor in serum-free medium. The final DMSO concentration should be kept constant and low (e.g., < 0.1%).
-
Wash the cells once with serum-free medium.
-
Add the diluted compounds to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Prepare a stock solution of cortisone in the appropriate medium.
-
Initiate the enzymatic reaction by adding cortisone to each well to a final concentration in the low micromolar range (e.g., 1-5 µM).
-
Incubate the plate for a predetermined time (e.g., 4 to 24 hours) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Cortisol Quantification (Day 2 or 3):
-
After incubation, carefully collect the supernatant from each well.
-
Quantify the concentration of cortisol in the supernatant using a commercial Cortisol ELISA kit, following the manufacturer's protocol. Alternatively, for higher specificity and accuracy, use LC-MS/MS.
-
-
Data Analysis:
-
The amount of cortisol produced in the vehicle-treated wells represents 100% enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Conclusion
The provided protocols for cell-based assays offer robust methods to quantitatively assess the activity of this compound on the glucocorticoid receptor and 11β-HSD1. While existing literature suggests weak glucocorticoid activity, these assays will enable researchers to determine precise EC50 and IC50 values, facilitating a comprehensive characterization of this cortisol stereoisomer and its potential therapeutic applications. The generation of quantitative data is essential for understanding its pharmacological profile and for guiding further drug development efforts.
References
Application Notes and Protocols: Synthesis and Use of 11-Epicortisol for Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 11-epicortisol, a crucial stereoisomer of cortisol, for research applications. It includes a comprehensive chemical synthesis workflow starting from 11-deoxycortisol. Furthermore, it outlines a protocol for a competitive binding assay, a common application for this compound in studying glucocorticoid receptor interactions. Quantitative data is summarized, and all workflows are visualized using diagrams.
Introduction
This compound, also known as 11α-cortisol, is the 11α-hydroxy epimer of cortisol.[1] While generally less potent than cortisol, it serves as a valuable tool in pharmaceutical and endocrinological research.[2] Its unique stereochemistry allows it to act as a competitive inhibitor of enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is involved in the peripheral activation of cortisol.[2] This property makes it a significant molecule for studying glucocorticoid metabolism and receptor binding. This compound is also used as an important intermediate in the synthesis of therapeutic glucocorticoids and as a reference standard in analytical methods like high-performance liquid chromatography (HPLC).[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₅ | [1][2] |
| Molecular Weight | 362.46 g/mol | [1][2] |
| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [1] |
| CAS Number | 566-35-8 | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | - |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including chemical synthesis, biotransformation, and enzymatic conversion.[2] A common and historically significant method involves the microbial 11α-hydroxylation of 11-deoxycortisol (also known as Reichstein's Substance S or cortodoxone).[3]
Synthesis Workflow
The overall workflow for the chemical synthesis of this compound from 11-deoxycortisol is depicted below.
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Microbial Hydroxylation of 11-Deoxycortisol
This protocol is an illustrative example based on established biotransformation methods.
Materials:
-
11-Deoxycortisol (Substrate)
-
Culture of Rhizopus arrhizus or a similar microorganism capable of 11α-hydroxylation
-
Growth medium (e.g., potato dextrose broth)
-
Fermentation vessel
-
Shaking incubator
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Culture Preparation: Inoculate the selected microorganism into the growth medium and incubate at an appropriate temperature (e.g., 28°C) with shaking until a healthy culture is established.
-
Substrate Addition: Prepare a solution of 11-deoxycortisol in a minimal amount of a water-miscible solvent (e.g., ethanol) and add it to the microbial culture.
-
Biotransformation: Continue the incubation with shaking for a period determined by preliminary time-course studies (typically 24-72 hours) to allow for the 11α-hydroxylation to occur.
-
Extraction:
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Crystallization and Characterization:
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
-
Characterize the final product by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Expected Yield and Purity: The yield and purity can vary depending on the specific microbial strain and fermentation conditions.
| Parameter | Expected Value |
| Yield | 30-60% |
| Purity (HPLC) | >98% |
Research Application: Competitive Binding Assay
This compound can be used in competitive binding assays to study its interaction with glucocorticoid receptors and to determine the binding affinity of other compounds.[4] This protocol describes a competitive binding assay using a radiolabeled glucocorticoid.
Competitive Binding Assay Workflow
The following diagram illustrates the workflow for a competitive glucocorticoid receptor binding assay.
Caption: Workflow for a competitive binding assay.
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
This protocol is a generalized example and may require optimization for specific experimental systems.
Materials:
-
Source of glucocorticoid receptors (e.g., cytosolic extract from rat liver or a cell line expressing the receptor)
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled this compound (competitor)
-
Test compounds
-
Binding buffer (e.g., Tris-HCl buffer with EDTA and molybdate)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Receptor Preparation: Prepare a cytosolic extract containing glucocorticoid receptors from the chosen tissue or cells according to standard laboratory procedures.
-
Assay Setup:
-
In microcentrifuge tubes, set up reactions containing the receptor preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of unlabeled this compound or the test compound.
-
Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Add a cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Incubate on ice for a short period (e.g., 10 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Data Presentation:
| Competitor Concentration | % Specific Binding |
| 10⁻¹⁰ M | 98% |
| 10⁻⁹ M | 92% |
| 10⁻⁸ M | 75% |
| 10⁻⁷ M | 50% |
| 10⁻⁶ M | 20% |
| 10⁻⁵ M | 5% |
Other Research Applications
Beyond competitive binding assays, this compound has been utilized in various other research contexts:
-
Studies on DNA and RNA Synthesis: Research has shown that this compound can have a stimulatory effect on DNA synthesis in certain pituitary tumor cells, contrasting with the suppressive effect of cortisol.[5]
-
Chromatography Studies: Due to its structural similarity to cortisol, this compound is often used as a reference standard in the development and validation of chromatographic methods for separating and quantifying steroids.[2]
-
Neuroendocrinology Research: Studies have investigated the ability of this compound to compete with corticosterone binding in brain regions like the hypothalamus and hippocampus, providing insights into steroid receptor interactions in the central nervous system.[2][4]
Conclusion
This compound is a valuable research tool for investigating the structure-activity relationships of glucocorticoids, probing the active sites of steroid-metabolizing enzymes, and serving as a reference compound in analytical studies. The protocols provided herein offer a framework for the synthesis and application of this important steroid in a research setting.
References
- 1. This compound | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 566-35-8 [smolecule.com]
- 3. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 4. The combination of 17 alpha-hydroxyprogesterone and this compound prevents the delayed feedback effect of natural and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Epicortisol in Neuroendocrinology Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epicortisol, a stereoisomer of cortisol, presents a compelling area of investigation within neuroendocrinology. As the C-11 epimer of the primary glucocorticoid in humans, its structural similarity yet distinct three-dimensional configuration suggests a potential to modulate glucocorticoid and mineralocorticoid receptor signaling pathways. This document provides a comprehensive overview of the current understanding of this compound, its potential applications in neuroendocrinology research, and detailed protocols for its study. While research specifically focused on this compound is still emerging, this guide consolidates available data and provides methodologies adapted from related steroid research to facilitate its investigation in various research models.
Application Notes
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound has been shown to influence the HPA axis, a critical neuroendocrine system regulating stress responses. In animal models, it has been observed to prevent the delayed feedback effect of natural and synthetic glucocorticoids[1]. This suggests that this compound may act as a modulator of glucocorticoid receptor (GR) and/or mineralocorticoid receptor (MR) signaling within the hypothalamus and pituitary gland. Researchers can utilize this compound in in vivo and in vitro models to investigate its precise role in HPA axis regulation, including its effects on corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) secretion.
A study on isolated human ACTH-secreting pituitary tumor cells revealed that this compound has a stimulatory effect on DNA synthesis, in contrast to cortisol which suppresses it[2]. Furthermore, when administered with cortisol, this compound antagonized the suppressive effects of cortisol on DNA synthesis, indicating a high specificity of glucocorticoid receptors and a potential for this compound to modulate pituitary cell proliferation and function[2].
Neuroinflammation and Neurodegenerative Disease Models
Given the profound role of glucocorticoids in modulating neuroinflammation, this compound is a candidate for investigation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While direct studies are lacking, the known anti-inflammatory effects of cortisol are mediated through GR activation in microglia and other neural cells. The differential effects of this compound on GR signaling could translate to a unique neuroinflammatory profile. Researchers can employ in vitro models of microglial activation (e.g., LPS-stimulated microglia) to assess the impact of this compound on the production of pro-inflammatory cytokines and other inflammatory mediators[3][4].
Neuroendocrine Tumors
The differential effects of this compound and cortisol on pituitary tumor cell DNA synthesis suggest that this compound could be a valuable tool for studying the pathophysiology of neuroendocrine tumors, such as pituitary adenomas and adrenocortical carcinomas[2][5]. Its potential to modulate tumor cell proliferation warrants further investigation in relevant cell lines and animal models. Furthermore, profiling endogenous levels of this compound in patients with neuroendocrine tumors may reveal its potential as a novel biomarker[6][7].
Quantitative Data Summary
Due to the limited research specifically focused on this compound, quantitative data on its binding affinities and endogenous concentrations are not widely available. The following tables provide a template for organizing such data as it becomes available and include relevant data for cortisol for comparative purposes.
Table 1: Receptor Binding Affinity (Kd)
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Citation |
| This compound | Data not available | Data not available | |
| Cortisol | ~17.5 - 24.6 nM | ~0.5 - 1 nM | [8] |
| Aldosterone | Lower affinity than cortisol | ~1 nM | [9] |
Table 2: Endogenous Concentrations in Human Biological Fluids
| Compound | Plasma Concentration | Cerebrospinal Fluid (CSF) Concentration | Citation |
| This compound | Data not available | Data not available | |
| Cortisol (morning) | ~134 ± 54 µg/L (370 ± 150 nM) | ~46.1 nmol/L (in bacterial meningitis) | [10][11] |
| Cortisone | ~30.5 ± 10.7 ng/mL (84 ± 30 nM) | Data not available | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for steroid quantification and would require validation for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound certified reference material
-
Deuterated this compound (or a suitable structural analog as an internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
Positive pressure manifold or vacuum manifold
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 500 µL of plasma with the internal standard.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the steroids with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing pure standards. For cortisol, a common transition is m/z 363.2 -> 121.1.
-
Optimize cone voltage and collision energy for each transition.
-
Protocol 2: In Vitro Microglial Activation Assay
This protocol can be used to assess the effect of this compound on neuroinflammation.
-
Cell Culture:
-
Use a murine or human microglial cell line (e.g., BV-2 or HMC3) or primary microglia.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
-
-
Experimental Procedure:
-
Plate microglia in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 6 or 24 hours).
-
Collect the cell culture supernatant for cytokine analysis.
-
Lyse the cells to extract RNA or protein for gene and protein expression analysis.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex immunoassay.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes.
-
Protein Expression Analysis: Use Western blotting to analyze the protein levels of key inflammatory signaling molecules.
-
Visualizations
Caption: Simplified steroidogenesis pathway leading to cortisol and the potential formation of this compound.
Caption: Regulation of the HPA axis and the potential modulatory role of this compound.
Caption: General experimental workflow for the quantification of this compound in plasma using LC-MS/MS.
Conclusion
This compound represents an understudied yet potentially significant molecule in neuroendocrinology. Its unique biological activities, distinct from cortisol, suggest it may play a nuanced role in the regulation of the HPA axis, neuroinflammation, and the pathophysiology of neuroendocrine tumors. The application notes and protocols provided herein offer a framework for researchers to begin exploring the function of this intriguing stereoisomer. Further research is critically needed to establish its receptor binding affinities, endogenous concentrations, and precise mechanisms of action in various neuroendocrine research models. Such studies will be instrumental in elucidating the full physiological and pathological significance of this compound.
References
- 1. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]
- 2. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglia express functional 11 beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure | MDPI [mdpi.com]
- 5. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. actaorthop.org [actaorthop.org]
- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. Serum cortisol and 11 deoxycortisol by liquid chromatography: clinical studies and comparison with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target tissue specificity of mineralocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols: 11-Epicortisol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epicortisol, a stereoisomer of cortisol, presents a unique scaffold for drug discovery endeavors. As an endogenous steroid, its biological activities, though less potent than cortisol, offer a nuanced approach to modulating glucocorticoid signaling pathways. These application notes provide a comprehensive overview of the potential of this compound in drug discovery, detailing its mechanisms of action and providing protocols for its investigation as a therapeutic candidate or a research tool.
Key Applications:
-
Glucocorticoid Receptor (GR) Modulation: As a stereoisomer of cortisol, this compound is a candidate for binding to the glucocorticoid receptor and may act as a partial agonist or antagonist, offering a strategy to finely tune the powerful effects of glucocorticoids while potentially mitigating side effects.
-
Enzyme Inhibition: this compound may serve as an inhibitor of key enzymes in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the regeneration of active cortisol in peripheral tissues. Inhibition of 11β-HSD1 is a therapeutic target for metabolic syndrome and other conditions.
-
Anti-Inflammatory and Immunomodulatory Effects: By interacting with the glucocorticoid signaling pathway, this compound has the potential to modulate inflammatory responses, including the production of cytokines.
Data Presentation
The following tables summarize the key quantitative parameters for this compound. It is important to note that specific experimental values for this compound are not widely available in the current scientific literature. The provided protocols can be utilized to determine these values experimentally.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Dexamethasone | IC50 (nM) |
| This compound | Glucocorticoid Receptor (GR) | Data not available | Data not available |
| Cortisol | Glucocorticoid Receptor (GR) | ~10-15% | ~5-25 |
| Dexamethasone | Glucocorticoid Receptor (GR) | 100% | ~1-5 |
Table 2: 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition
| Compound | Enzyme | IC50 (nM) |
| This compound | 11β-HSD1 | Data not available |
| Carbenoxolone (non-selective inhibitor) | 11β-HSD1 | ~10-50 |
Table 3: Modulation of Cytokine Secretion
| Compound | Cell Type | Stimulant | Cytokine | Effect | Effective Concentration |
| This compound | e.g., PBMCs, Macrophages | e.g., LPS | e.g., TNF-α, IL-6, IL-1β | Data not available | Data not available |
| 11-Deoxycortisol | PBMCs | Candida albicans | IL-17 | Upregulation | 10⁻³ - 10¹ nM |
| 11-Deoxycortisol | PBMCs | LPS | IL-6 | Reduction | 10⁻³ - 10⁻² nM |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, upon entering the cell, bind to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the GR-ligand complex into the nucleus. In the nucleus, it can either activate gene transcription by binding to Glucocorticoid Response Elements (GREs) or repress gene transcription by interfering with other transcription factors, such as NF-κB.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow: Glucocorticoid Receptor Competitive Binding Assay
This workflow outlines the steps to determine the binding affinity of this compound to the Glucocorticoid Receptor.
Caption: Workflow for GR competitive binding assay.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) and IC50 of this compound for the glucocorticoid receptor.
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)
-
Radiolabeled glucocorticoid: [³H]-Dexamethasone
-
Unlabeled competitors: Dexamethasone (positive control), Cortisol, this compound
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled competitors (Dexamethasone, Cortisol, and this compound) in the binding buffer.
-
Prepare a working solution of [³H]-Dexamethasone in the binding buffer.
-
Prepare the cytosolic GR extract and determine its protein concentration.
-
-
Binding Reaction:
-
In microcentrifuge tubes, add the cytosolic GR extract.
-
Add the serially diluted unlabeled competitor or vehicle control.
-
Add the [³H]-Dexamethasone solution to initiate the binding reaction.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Incubate on ice for a short period (e.g., 10 minutes).
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the protein-bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) of this compound relative to Dexamethasone.
-
Protocol 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Substrate: Cortisone
-
Cofactor: NADPH
-
This compound (test inhibitor)
-
Known 11β-HSD1 inhibitor (positive control, e.g., Carbenoxolone)
-
Assay buffer
-
Detection system for cortisol (e.g., LC-MS/MS or a specific cortisol immunoassay)
-
96-well plates
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Prepare working solutions of 11β-HSD1, cortisone, and NADPH.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound or control inhibitor.
-
Add the 11β-HSD1 enzyme and pre-incubate for a short period.
-
Initiate the reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Quantify the amount of cortisol produced in each well using a suitable detection method (LC-MS/MS is recommended for high specificity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Stimulant: Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy human blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
-
Stimulation:
-
Add LPS to the wells to stimulate the cells (a final concentration of 100 ng/mL is common).
-
Include unstimulated control wells.
-
Incubate the plate in a CO₂ incubator at 37°C for 24 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group.
-
Determine the dose-dependent effect of this compound on cytokine production.
-
Protocol 4: Quantification of this compound in Cell Culture Supernatant by LC-MS/MS
Objective: To develop a method for the accurate quantification of this compound in cell culture supernatant to support in vitro pharmacology studies.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., d4-Cortisol)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Water - LC-MS grade
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
Cell culture supernatant samples
Procedure:
-
Sample Preparation:
-
To a known volume of cell culture supernatant, add the internal standard.
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition the SPE cartridge with MeOH and then water.
-
Load the sample.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., MeOH or ACN).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column to separate this compound from other components. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with formic acid is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Measuring 11-Epicortisol Levels in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Epicortisol is the 11α-hydroxy epimer of cortisol. While cortisol is a well-known glucocorticoid, the biological role of this compound is less understood, though it is often measured alongside other steroid hormones to provide a comprehensive profile in various physiological and pathological states. Accurate and precise measurement of this compound in serum is crucial for research into steroid metabolism and its potential clinical implications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying steroid hormones due to its high sensitivity and specificity, overcoming the cross-reactivity issues often associated with immunoassays.[1][2]
This document provides detailed protocols for the quantitative analysis of this compound in human serum using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway Context: Cortisol Biosynthesis
To understand the significance of measuring cortisol epimers and precursors, it is essential to visualize their position within the steroidogenesis pathway. 11-Deoxycortisol is a direct precursor to cortisol, and its accumulation can indicate deficiencies in enzymes such as 11β-hydroxylase, a key indicator for certain forms of congenital adrenal hyperplasia (CAH).[1]
Experimental Workflow Overview
The general workflow for the analysis of this compound in serum samples involves sample preparation to isolate the analyte from the complex matrix, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Several methods can be employed for the extraction of this compound from serum. The choice of method may depend on the desired level of sample cleanup, throughput, and available automation.
Protocol 1: Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Serum samples, calibrators, and quality controls (QCs)
-
Acetonitrile (ACN), LC-MS grade
-
Internal standard (IS) working solution (e.g., 11-Deoxycortisol-d5 in ACN)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw serum samples, calibrators, and QCs at room temperature and vortex to mix.
-
To 100 µL of each sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing more interfering substances.
Materials:
-
Serum samples, calibrators, and QCs
-
Internal standard (IS) working solution (e.g., Cortodoxone-d2)
-
0.1% Formic acid in water
-
Methanol, LC-MS grade
-
SPE cartridges (e.g., C18 or HLB)
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
Procedure:
-
Thaw serum samples, calibrators, and QCs at room temperature and vortex to mix.
-
To 250 µL of each sample, add 25 µL of the IS working solution and vortex for 10 seconds.[1]
-
Add 750 µL of 0.1% formic acid in water and vortex.[1]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the entire sample mixture onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 30% methanol in water.[1]
-
Elute the analytes with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic method for steroid extraction and can yield high recovery and clean extracts.
Materials:
-
Serum samples, calibrators, and QCs
-
Internal standard (IS) working solution
-
Extraction solvent (e.g., diethyl ether or a mixture of n-Hexane and Ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw serum samples, calibrators, and QCs at room temperature and vortex to mix.
-
Pipette 500 µL of serum into a glass tube.
-
Add the internal standard working solution.
-
Add 2 mL of diethyl ether.
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer in a dry ice/ethanol bath and decant the organic layer into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A C18 or similar reversed-phase column is typically used for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is employed to separate this compound from other endogenous steroids and interferences. A typical gradient might start at 35% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[1][3]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 - 50 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) positive.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized on the specific mass spectrometer being used.
Data Presentation: Assay Performance Characteristics
The following tables summarize typical performance characteristics for LC-MS/MS-based assays for 11-Deoxycortisol (as a proxy for this compound analytics).
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.085 ng/mL | [4] |
| 5 pg/mL (in neat solution) | [5] | |
| <0.5 ng/mL | [6] | |
| 5 nmol/L | [7] | |
| Intra-assay Precision (CV%) | < 8.4% | [4] |
| < 15% | [6] | |
| Inter-assay Precision (CV%) | < 8.1% | [4] |
| < 15% | [6] | |
| Recovery | 93% - 120% | [6] |
Note: The performance characteristics can vary depending on the specific method, instrumentation, and laboratory.
Stability of this compound in Serum
Sample stability is critical for accurate and reproducible results.
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | < 24 hours | Stable at low concentrations | [4] |
| Up to 4 weeks | Stable in dried blood spots | [8] | |
| 4°C | At least 1 year | Stable in dried blood spots | [8] |
| -20°C | At least 1 year | Stable in dried blood spots | [8] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [4] |
Note: It is always recommended to perform in-house stability studies for the specific storage conditions and sample matrix used.
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity and specificity for the reliable quantification of this compound in serum. Proper sample preparation is key to minimizing matrix effects and achieving accurate results. The provided protocols and performance data serve as a guide for researchers, scientists, and drug development professionals to establish and validate their own assays for this compound measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. longdom.org [longdom.org]
- 7. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in separating 11-Epicortisol and cortisol
Welcome to the technical support center for challenges in steroid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the separation of cortisol and its epimer, 11-Epicortisol.
Troubleshooting Guide
Issue: Poor Chromatographic Resolution of this compound and Cortisol
Symptoms:
-
Co-eluting or partially overlapping peaks for this compound and cortisol.
-
Inaccurate quantification due to peak integration difficulties.
-
Failure to meet analytical method validation criteria for selectivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Column Chemistry | The structural similarity of this compound and cortisol necessitates a highly selective stationary phase. Standard C18 columns may not provide sufficient resolution. Solution: Consider using a biphenyl or a C18-AR (aromatic) column, which offer different selectivity for steroid isomers.[1][2][3][4] Biphenyl phases, in particular, have shown increased resolution for structural isomers, especially when using methanol-based mobile phases.[1][2] |
| Inadequate Mobile Phase Composition | The choice of organic modifier and additives in the mobile phase significantly impacts selectivity. Solution: Optimize the mobile phase. Methanol as the organic modifier can provide extra retention and selectivity for closely related steroids compared to acetonitrile.[1][2] Experiment with different gradients and isocratic conditions. The addition of a small amount of an additive, such as ammonium fluoride, can also influence separation. |
| Insufficient Column Efficiency | Broad peaks can lead to a loss of resolution. Solution: Ensure your HPLC/UHPLC system is optimized. Use columns with smaller particle sizes (e.g., sub-2 µm) to enhance efficiency.[3][4] Check for and address any sources of extra-column band broadening. |
| Temperature Fluctuations | Column temperature can affect retention times and selectivity. Solution: Employ a column thermostat to maintain a stable and optimized temperature throughout the analytical run. |
Issue: Matrix Effects and Inaccurate Quantification
Symptoms:
-
Ion suppression or enhancement in the mass spectrometer.
-
Poor reproducibility of results.
-
Inaccurate quantification, especially at low concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the analysis.[5] Solution: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components and concentrating the analytes of interest.[1][2][5] |
| Lack of an Appropriate Internal Standard | Variations in sample preparation and instrument response can lead to inaccurate results without a proper internal standard. Solution: Use a stable isotope-labeled internal standard for each analyte (e.g., cortisol-d4). This will help to correct for matrix effects and variations in extraction recovery. |
| Co-eluting Interferences | A compound in the matrix may be co-eluting with one of the target analytes, causing interference. Solution: If chromatographic optimization does not resolve the co-elution, further sample cleanup may be necessary. Analyze a blank matrix sample to confirm the presence of an endogenous interference.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound and cortisol?
A1: this compound and cortisol are stereoisomers, meaning they have the same molecular weight and chemical formula but differ in the spatial arrangement of atoms. Specifically, they are epimers, differing only in the orientation of the hydroxyl group at the 11th carbon position. This subtle structural difference results in very similar physicochemical properties, making their separation by traditional chromatographic methods challenging.[7] Furthermore, they cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation prior to detection.[1][2]
Q2: Can I use mass spectrometry to differentiate between this compound and cortisol without chromatographic separation?
A2: No, standard tandem mass spectrometry (MS/MS) cannot differentiate between these isomers because they have the same mass and produce identical fragmentation patterns.[1][2] Therefore, chromatographic separation is essential for their individual identification and quantification.
Q3: What are the recommended starting conditions for developing a separation method?
A3: A good starting point would be to use a biphenyl column with a methanol/water gradient.[1][2] You can begin with a gradient of 50% to 95% methanol over 10-15 minutes. The flow rate and column temperature should be optimized based on your specific column dimensions and HPLC/UHPLC system.
Q4: How can I confirm the identity of the this compound and cortisol peaks?
A4: The most reliable method for peak identification is to run authentic reference standards for both this compound and cortisol under the same chromatographic conditions. The retention times of the peaks in your sample should match those of the reference standards.
Experimental Protocols
Key Experiment: Separation of this compound and Cortisol using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standards (e.g., cortisol-d4).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | Biphenyl, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cortisol Transition | Q1: 363.2 m/z, Q3: 121.1 m/z |
| This compound Transition | Q1: 363.2 m/z, Q3: 121.1 m/z |
| Internal Standard Transition | Q1: 367.2 m/z, Q3: 121.1 m/z (for cortisol-d4) |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing 11-Epicortisol Detection in Mass Spectrometry
Welcome to the technical support center for the optimization of 11-epicortisol detection by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution of this compound and Cortisol | Co-elution of the epimers due to similar physicochemical properties. | - Column Selection: Employ a column with high shape selectivity. Biphenyl and PFP (pentafluorophenyl) stationary phases often provide better resolution for steroid isomers than traditional C18 columns. - Gradient Optimization: Use a shallow and slow gradient elution. A long, gradual increase in the organic mobile phase composition can enhance the separation of closely eluting compounds. - Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate) to alter selectivity. |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal. Suboptimal Ionization: The chosen ionization source or its parameters are not ideal for this compound. | - Improve Sample Preparation: Utilize a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] - Chromatographic Separation: Ensure baseline separation of this compound from major matrix components. - Choice of Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds and may be a viable alternative.[2] - Optimize Source Parameters: Systematically optimize parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature to maximize the ionization of this compound. |
| High Background Noise | Contamination from solvents, reagents, sample collection tubes, or the LC-MS system itself. | - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. - System Cleaning: Regularly flush the LC system and mass spectrometer to remove contaminants. - Check Consumables: Use certified low-bleed vials, caps, and tubing. |
| Inaccurate Quantification | Matrix Effects: Ion enhancement or suppression affecting the analyte and/or internal standard differently. Lack of a Suitable Internal Standard: The internal standard does not adequately mimic the behavior of this compound. Interference from Isobaric Compounds: Other molecules with the same mass-to-charge ratio are co-eluting with this compound. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard as it co-elutes and experiences similar matrix effects. If a specific SIL-IS for this compound is unavailable, a cortisol SIL-IS (e.g., cortisol-d4) can be a suitable alternative due to their structural similarity. - Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples to compensate for matrix effects. - High-Resolution Mass Spectrometry (HRMS): If isobaric interferences are suspected, HRMS can be used to differentiate between compounds with the same nominal mass but different elemental compositions. - Chromatographic Separation: Ensure the chromatographic method separates this compound from all known potential isobaric interferences.[3] |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Variability in extraction efficiency between samples. System Instability: Fluctuations in LC pump performance or MS detector response. | - Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems to improve consistency. - Thorough Method Validation: Perform a comprehensive method validation including intra- and inter-day precision and accuracy assessments. - Regular System Maintenance: Ensure the LC-MS system is regularly maintained and calibrated according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
1. Why is it so difficult to separate this compound from cortisol?
This compound and cortisol are epimers, meaning they differ only in the three-dimensional orientation of the hydroxyl group at the 11th carbon position. This makes their physicochemical properties, such as polarity and mass, nearly identical, leading to very similar retention times in reverse-phase liquid chromatography. Achieving their separation requires highly selective chromatographic conditions.
2. What is the best type of internal standard to use for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, if this is not commercially available, a SIL version of cortisol (e.g., cortisol-d4) is the next best choice due to its very similar chemical structure and chromatographic behavior. This will help to correct for variations in sample preparation and matrix effects.
3. What are the most common sources of matrix effects in the analysis of this compound?
Matrix effects are often caused by co-eluting endogenous compounds from the biological sample, such as phospholipids, salts, and other steroids. These compounds can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[4]
4. Can I use an immunoassay to measure this compound?
Immunoassays are generally not suitable for the specific quantification of this compound. Antibodies used in immunoassays for cortisol often show significant cross-reactivity with other structurally similar steroids, including this compound and 11-deoxycortisol.[5][6] This lack of specificity can lead to inaccurate and overestimated results. LC-MS/MS is the preferred method for its high specificity and ability to distinguish between these closely related compounds.[4]
5. How should I store my biological samples to ensure the stability of this compound?
While specific stability data for this compound is limited, based on data for other corticosteroids, it is recommended to store biological samples (e.g., plasma, serum, urine) at -80°C for long-term storage to minimize degradation. For short-term storage, 4°C is acceptable for a few days. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of cortisol and related steroids, which can be used as a benchmark when developing a method for this compound.
Table 1: Method Performance Characteristics
| Analyte | LLOQ (nmol/L) | Linearity Range (nmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Cortisol | 0.6 | 0.6 - 2000 | < 5 | < 10 | [7] |
| 11-deoxycortisol | 5.0 | 5.0 - 2000 | < 5 | < 10 | [7] |
| Cortisone | 3.75 | 3.75 - 2000 | < 5 | < 10 | [7] |
| Cortisol | 3.45 | 3.45 - 1379 | Not Reported | Not Reported | [8] |
| 11-deoxycortisol | 0.36 | 0.72 - 289 | Not Reported | Not Reported | [8] |
Table 2: MRM Transitions for Cortisol and Related Steroids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Cortisol | 363.2 | 121.0 | 26 | [8] |
| Cortisone | 361.1 | 163.1 | 21 | [8] |
| 11-deoxycortisol | 347.1 | 109.0 | 27 | [8] |
| Corticosterone | 347.1 | 121.1 | 41 | [8] |
| Cortisol-d4 (IS) | 367.2 | 121.0 | Not Reported | [8] |
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 250 µL of serum or plasma, add 25 µL of an internal standard working solution (e.g., cortisol-d4 in methanol). Vortex for 10 seconds. Add 750 µL of 0.1% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is an example of a starting point for method development.
-
LC System: UHPLC system
-
Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B (linear ramp)
-
8-9 min: 95% B (hold)
-
9-9.1 min: 95-50% B (linear ramp)
-
9.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: ESI or APCI, positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: Simplified steroidogenesis pathway highlighting cortisol and this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Serum cortisol and 11 deoxycortisol by liquid chromatography: clinical studies and comparison with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synnovis.co.uk [synnovis.co.uk]
Technical Support Center: 11-Epicortisol Stability and Storage
This technical support center provides guidance on the stability of 11-Epicortisol in solution and appropriate storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound in a refrigerator at 2-8°C.[1] Some suppliers of similar compounds also recommend storage at -20°C for the powder form.[2]
Q2: How should I prepare and store solutions of this compound for my experiments?
It is crucial to prepare fresh solutions for each experiment whenever possible. If storage is necessary, stock solutions should be stored at ≤ -15°C, protected from light, and in tightly sealed containers to prevent evaporation and moisture ingress. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What solvents are suitable for dissolving this compound?
Q4: Is this compound sensitive to light?
Yes, corticosteroids, including the closely related cortisol, are known to be sensitive to light.[3] Therefore, it is essential to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil. Photostability testing is a standard part of stress testing for pharmaceuticals.[4]
Q5: How does pH affect the stability of this compound in aqueous solutions?
The stability of corticosteroids in aqueous solutions is generally pH-dependent.[5][6] While specific data for this compound is limited, studies on its epimer, cortisol, indicate that the free, unbound fraction increases with decreasing pH.[7] Another corticosteroid, prednisolone, has been shown to be most stable at a pH of 2.5.[8] It is recommended to perform a pH stability profile for this compound in the specific buffer system of your experiment.
Q6: What are the likely degradation pathways for this compound?
Based on studies of its epimer, hydrocortisone (cortisol), potential degradation pathways for this compound in solution include acid-catalyzed tautomerization and dehydration, followed by oxidation.[9] One of the primary degradation products of hydrocortisone in a lotion formulation was identified as the 21-aldehyde.[8] The stereochemistry at the C11 position in this compound is suggested to provide some metabolic stability compared to cortisol.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions properly (≤ -15°C, protected from light, aliquoted).- Verify the pH of your solution and adjust if necessary, based on a preliminary pH stability screen.- Consider performing a quick purity check of your solution using HPLC. |
| Precipitation of this compound in aqueous buffer | Poor solubility. | - Decrease the final concentration of this compound.- Increase the percentage of a co-solvent (e.g., DMSO or ethanol), ensuring it does not interfere with your experiment.- Evaluate the use of solubilizing agents. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | - Conduct a forced degradation study to identify potential degradation products.- Adjust storage and handling conditions (e.g., use antioxidants, protect from light, control pH) to minimize degradation. |
Summary of Storage Conditions
| Form | Condition | Temperature | Light/Moisture Protection | Notes |
| Solid (Powder) | Long-term | 2-8°C[1] or -20°C[2] | Tightly sealed container | Follow supplier recommendations. |
| Solution (Stock) | Short-term/Long-term | ≤ -15°C | Protect from light, tightly sealed | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To evaluate the short-term stability of this compound in a specific laboratory solvent or buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol.
-
Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the aqueous buffer or solvent to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).
-
Incubation: Aliquot the test solutions into separate, light-protected vials and incubate them at different relevant temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples immediately using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose a solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable analytical method like LC-MS/MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for a general stability assessment of this compound in solution.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
- 1. Buy this compound | 566-35-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding cross-reactivity in 11-Epicortisol immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 11-Epicortisol immunoassays. Accurate measurement of this compound is critical, and avoiding cross-reactivity with structurally similar steroids is a primary challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate results in an this compound immunoassay?
The most frequent cause of inaccurate results is cross-reactivity from other steroids present in the sample.[1][2] Due to the high structural similarity between steroid hormones, antibodies developed for this compound may also bind to other endogenous or synthetic steroids, leading to falsely elevated measurements.[1][2] It is crucial to consult the manufacturer's data sheet for your specific kit to understand its cross-reactivity profile.
Q2: Which compounds are known to cross-react with steroid immunoassays?
While specific cross-reactivity data for this compound assays should be obtained from the kit manufacturer, data from cortisol immunoassays provide a strong indication of potential cross-reactants due to structural similarities. Commonly cited cross-reactants in cortisol immunoassays include:
The degree of cross-reactivity can vary significantly between different assay manufacturers.[3]
Q3: How can I minimize the impact of sample matrix effects?
The sample matrix (e.g., serum, plasma, saliva) can interfere with immunoassay results.[2] To minimize these effects:
-
Sample Preparation: Follow the recommended sample preparation protocol for your kit. This may include a solvent extraction step to separate steroids from proteins and other interfering substances.
-
Dilution: Diluting your samples can help to reduce the concentration of interfering substances. However, ensure that the diluted concentration of this compound remains within the detection range of the assay.
-
Use of Assay-Specific Buffers: Always use the buffers provided with the kit, as they are optimized to minimize matrix effects.
Q4: What is the best alternative if I suspect significant cross-reactivity?
If you suspect that cross-reactivity is compromising your results, the gold standard for highly specific steroid measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This technique separates compounds based on their physicochemical properties before detection, thus eliminating the issue of antibody cross-reactivity.[4]
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, reducing the sensitivity and accuracy of the assay.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to ensure all unbound reagents are removed. |
| Ineffective Blocking | Increase the incubation time with the blocking buffer. Consider using a different blocking agent if the problem persists. |
| Contaminated Reagents | Use fresh, properly stored reagents. Avoid cross-contamination of reagents by using clean pipette tips for each. |
| High Antibody Concentration | Optimize the concentration of the primary or secondary antibody through titration. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more of the assay components or steps.
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Ensure all reagents are within their expiration date and have been stored correctly. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared according to the kit protocol. |
| Insufficient Incubation Time | Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature. |
| Problem with Detection Substrate | Verify that the substrate is active and has not been exposed to light for extended periods if it is light-sensitive. |
Issue 3: High Inter-Assay Variability
Inconsistent results between different assay runs can make it difficult to compare data.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique for all pipetting steps. |
| Temperature Fluctuations | Ensure that all incubations are performed at a consistent temperature. Avoid placing plates near drafts or heat sources. |
| Reagent Variability | Prepare fresh dilutions of standards and reagents for each assay run. |
| Plate Edge Effects | Avoid using the outermost wells of the microplate if you observe inconsistent readings in those wells. |
Data Presentation: Understanding Cross-Reactivity
While specific data for this compound immunoassays is limited in the public domain, the following table, compiled from studies on various cortisol immunoassays, illustrates the concept of percent cross-reactivity. Researchers should always refer to the product insert for their specific this compound assay kit for accurate cross-reactivity data.
Table 1: Example Percent Cross-Reactivity of Various Steroids in Different Cortisol Immunoassays
| Compound | Manufacturer A | Manufacturer B | Manufacturer C | Manufacturer D |
| Cortisol | 100% | 100% | 100% | 100% |
| Prednisolone | 45% | 30% | 55% | 25% |
| 11-Deoxycortisol | 9.0% | 7.5% | 12.0% | 8.0% |
| 21-Deoxycortisol | 5.0% | 3.2% | 6.5% | 4.1% |
| Cortisone | 2.5% | 1.8% | 3.0% | 2.1% |
| Corticosterone | 1.0% | 0.8% | 1.5% | 0.9% |
| Progesterone | <0.1% | <0.1% | <0.1% | <0.1% |
| Testosterone | <0.1% | <0.1% | <0.1% | <0.1% |
Note: This table is for illustrative purposes only and is based on data for cortisol immunoassays. Cross-reactivity will vary for this compound specific assays.
Experimental Protocols
Protocol 1: Basic Sample Preparation for Serum or Plasma
This is a general protocol and may need to be optimized based on the specific immunoassay kit and sample type.
-
Sample Collection: Collect blood samples and process to obtain serum or plasma according to standard laboratory procedures.
-
Solvent Extraction (Optional but Recommended): a. To 100 µL of serum or plasma, add 1 mL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether). b. Vortex vigorously for 1 minute. c. Centrifuge at 2000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper organic layer to a clean tube. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the dried extract in the assay buffer provided with the kit.
-
Assay: Proceed with the immunoassay according to the manufacturer's instructions.
Protocol 2: Assessing Potential Cross-Reactivity of a Compound
This protocol allows you to determine if a specific compound is cross-reacting in your this compound immunoassay.
-
Prepare a Standard Curve: Prepare a standard curve for this compound according to the kit protocol.
-
Prepare Spiked Samples: a. Prepare a series of dilutions of the potential cross-reacting compound in the assay buffer. b. Spike a known concentration of this compound (e.g., the mid-point of the standard curve) with each dilution of the potential cross-reactant. c. Include a control sample containing only the known concentration of this compound.
-
Run the Assay: Run the standard curve, spiked samples, and control sample in the immunoassay.
-
Calculate Percent Cross-Reactivity:
-
Determine the apparent this compound concentration in the spiked samples from the standard curve.
-
Use the following formula: % Cross-Reactivity = [(Apparent Concentration - True this compound Concentration) / Concentration of Spiked Compound] x 100
-
Visualizations
References
- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 11-Epicortisol
Welcome to the technical support center for the synthesis of 11-Epicortisol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common synthetic routes: Microbial 11α-Hydroxylation, Stereoselective Reduction of an 11-Keto Steroid, and Epimerization of Cortisol via Mitsunobu Reaction.
Route 1: Microbial 11α-Hydroxylation
This biotransformation approach utilizes microorganisms, such as Aspergillus ochraceus, to introduce the desired 11α-hydroxyl group onto a suitable steroid precursor.
Logical Flow for Troubleshooting Microbial 11α-Hydroxylation
A troubleshooting workflow for microbial 11α-hydroxylation.
Question: My microbial transformation is showing low or no conversion of the steroid precursor.
Answer:
Several factors can contribute to low conversion rates in microbial hydroxylation. Consider the following troubleshooting steps:
-
Culture Viability and Purity: Ensure that the microbial culture is pure and viable. Contamination can inhibit the growth of the desired microorganism and compete for nutrients. It is recommended to start a fresh culture from a reliable stock.
-
Media Composition: The composition of the fermentation medium is critical for optimal enzyme expression and activity. Ensure that the carbon and nitrogen sources are appropriate for the selected microorganism. The pH of the medium should also be maintained within the optimal range for growth and hydroxylation.
-
Biotransformation Conditions: Temperature, aeration, and agitation are key parameters that influence microbial growth and enzyme activity. Optimize these conditions for your specific strain and reactor setup.
-
Substrate Solubility and Delivery: Steroids have low aqueous solubility. To improve substrate availability to the microorganism, consider dissolving the steroid in a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the culture medium.[1] The use of emulsifying agents can also be beneficial.[2]
-
Product Extraction: Inefficient extraction of the hydroxylated product from the fermentation broth can lead to apparent low yields. Optimize the extraction solvent and pH to ensure efficient recovery of the product.
| Parameter | Recommended Range | Potential Issue |
| pH | 4.5 - 5.5 | Suboptimal enzyme activity |
| Temperature | 25 - 30 °C | Poor microbial growth |
| Aeration | 0.2 - 1.0 vvm | Insufficient oxygen for hydroxylation |
| Agitation | 200 - 400 rpm | Poor mixing and mass transfer |
| Substrate Conc. | 1 - 10 g/L | Substrate inhibition or toxicity |
Route 2: Stereoselective Reduction of an 11-Keto Steroid
This chemical approach involves the reduction of an 11-keto group (e.g., in cortisone) to the desired 11α-hydroxyl group of this compound. The Meerwein-Ponndorf-Verley (MPV) reduction is a suitable method for this transformation.
Logical Flow for Troubleshooting Stereoselective Reduction
A troubleshooting workflow for stereoselective reduction.
Question: The reduction of my 11-keto steroid results in a low yield of the 11α-hydroxy product and/or a mixture of 11α and 11β epimers.
Answer:
Achieving high yield and diastereoselectivity in the reduction of 11-keto steroids requires careful control of the reaction conditions.
-
Reagent Quality: The MPV reduction is sensitive to moisture. Ensure that all solvents and reagents are anhydrous. The quality of the metal alkoxide catalyst is also crucial.
-
Reaction Conditions: The choice of catalyst, hydrogen donor (sacrificial alcohol), and reaction temperature can significantly influence the diastereoselectivity. For the preferential formation of the 11α-alcohol, a bulky hydrogen donor and a suitable catalyst are required to favor hydride attack from the less hindered α-face of the steroid.
-
Work-up and Purification: Incomplete quenching of the reaction can lead to side reactions. The separation of the 11α and 11β epimers can be challenging. High-performance liquid chromatography (HPLC) is often required for efficient purification.
| Parameter | Recommendation | Potential Issue |
| Catalyst | Aluminum isopropoxide, Zr-based catalysts | Low reactivity or poor selectivity |
| Hydrogen Donor | Isopropanol, other secondary alcohols | Unfavorable equilibrium, side reactions |
| Solvent | Toluene, THF (anhydrous) | Catalyst deactivation by moisture |
| Temperature | 80 - 110 °C (reflux) | Formation of byproducts |
Route 3: Epimerization of Cortisol via Mitsunobu Reaction
This method involves the inversion of the 11β-hydroxyl group of cortisol to the 11α-configuration of this compound. The Mitsunobu reaction is a powerful tool for such stereochemical inversions.[3]
Logical Flow for Troubleshooting Mitsunobu Reaction
A troubleshooting workflow for the Mitsunobu reaction.
Question: The Mitsunobu reaction on cortisol is giving a low yield of the 11-epimerized product.
Answer:
The Mitsunobu reaction on sterically hindered alcohols like the 11β-hydroxyl group of cortisol can be challenging.
-
Reagent Quality and Order of Addition: Use fresh triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The order of addition of reagents is critical; typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed before the slow addition of DEAD/DIAD at a low temperature.[3]
-
Reaction Conditions: The reaction should be carried out under strictly anhydrous conditions. Tetrahydrofuran (THF) is a commonly used solvent. The reaction is typically started at 0°C and then allowed to warm to room temperature.
-
Protecting Groups: The other hydroxyl groups in the cortisol molecule (at C17 and C21) must be protected to prevent side reactions. The choice of protecting groups is important, and they must be stable to the Mitsunobu conditions and readily removable afterward.
-
Purification: The removal of byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate can be difficult. Purification is typically achieved by column chromatography.
-
Choice of Acid: For sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can sometimes improve the yield of the inverted ester.[4]
| Parameter | Recommendation | Potential Issue |
| Reagents | PPh₃, DEAD/DIAD, Carboxylic Acid | Reagent degradation, incorrect stoichiometry |
| Solvent | Anhydrous THF | Side reactions due to moisture |
| Temperature | 0 °C to room temperature | Decomposition of reagents, side reactions |
| Protecting Groups | Acetates, Silyl ethers | Incomplete protection, undesired cleavage |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the synthesis of this compound?
A1: The achievable yield will vary significantly depending on the chosen synthetic route and the scale of the reaction. For microbial transformations, yields can range from moderate to high (over 90% conversion has been reported for similar steroid hydroxylations).[1] Chemical routes, such as the Mitsunobu reaction on a complex molecule like cortisol, may have lower overall yields due to the multi-step nature of the synthesis, including protection and deprotection steps.
Q2: How can I confirm the stereochemistry at the C11 position?
A2: The most definitive method for confirming the stereochemistry at C11 is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and 2D NMR techniques like NOESY can be used to determine the spatial relationship between the C11-proton and other protons in the steroid nucleus.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities will depend on the synthetic route:
-
Microbial Hydroxylation: Unreacted starting material and other hydroxylated byproducts are possible.
-
Stereoselective Reduction: The corresponding 11β-epimer (cortisol) is the most likely impurity.
-
Mitsunobu Reaction: Unreacted starting material (cortisol), and byproducts from the reaction of protecting groups. Triphenylphosphine oxide and the reduced azodicarboxylate are also common impurities that need to be removed.
Q4: Can I use a different microorganism for the 11α-hydroxylation?
A4: Yes, while Aspergillus ochraceus is commonly cited, other fungi such as Aspergillus nidulans and species of Rhizopus have also been shown to perform 11α-hydroxylation on steroids.[5] However, the specific substrate tolerance and hydroxylation efficiency will vary between species and even strains, so optimization would be required.
Q5: Are there any safety concerns with the Mitsunobu reaction?
A5: Yes, DEAD and DIAD are potentially explosive and should be handled with care. The reaction can be exothermic, so slow addition of the azodicarboxylate at low temperature is crucial. It is recommended to consult safety data sheets and relevant literature before performing this reaction.
Experimental Protocols
General Protocol for Microbial 11α-Hydroxylation of a Steroid Precursor
This protocol is a general guideline and should be optimized for the specific steroid precursor and microbial strain used.
-
Culture Preparation: Inoculate a suitable seed medium with spores or a vegetative culture of Aspergillus ochraceus. Incubate at 28°C with shaking for 24-48 hours.[6]
-
Fermentation: Transfer the seed culture to a larger volume of production medium. A typical medium contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. Continue incubation at 28°C with aeration and agitation.[6]
-
Substrate Addition: Dissolve the steroid precursor (e.g., 17α-hydroxyprogesterone) in a minimal amount of a water-miscible solvent like DMSO or ethanol. Add the steroid solution to the fermentation culture to the desired final concentration (e.g., 1-5 g/L).
-
Biotransformation: Continue the fermentation for 24-72 hours, monitoring the conversion of the substrate to the 11α-hydroxylated product by TLC or HPLC.
-
Extraction: After the desired conversion is achieved, extract the entire culture broth with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Concentrate the organic extract and purify the 11α-hydroxylated product by column chromatography or recrystallization.
General Protocol for Mitsunobu Reaction for Epimerization of a Sterically Hindered Secondary Alcohol
This protocol is a general guideline for the inversion of a secondary alcohol and would require modification for the specific case of cortisol, including appropriate protection of other hydroxyl groups.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected steroid alcohol (1.0 eq), a suitable carboxylic acid (e.g., 4-nitrobenzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification of the Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add a base (e.g., potassium carbonate, sodium hydroxide) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Final Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Dry, concentrate, and purify the final this compound product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103966299A - Preparation method for hydroxylation of 11 alpha of important intermediate of steroidal hormone substance - Google Patents [patents.google.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus | Springer Nature Experiments [experiments.springernature.com]
- 6. US6046023A - Microbial 11α-hydroxylation of steroids - Google Patents [patents.google.com]
Technical Support Center: 11-Epicortisol Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Epicortisol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cortisol?
A1: this compound is a stereoisomer of cortisol, meaning it has the same chemical formula but a different three-dimensional arrangement of atoms. Specifically, the hydroxyl group at the 11th position of the steroid nucleus is in the alpha (α) position in this compound, whereas in cortisol, it is in the beta (β) position. This seemingly minor structural difference can lead to significant variations in biological activity and metabolic stability.
Q2: What are the primary challenges in working with this compound?
A2: The main challenges in this compound research are analytical. Due to its structural similarity to cortisol and other endogenous steroids, there is a high risk of cross-reactivity in immunoassays, potentially leading to inaccurate quantification.[1] Furthermore, chromatographic separation from cortisol can be challenging and requires optimized methods.
Q3: How should this compound be stored to ensure its stability?
Troubleshooting Guide
Immunoassay Issues
Q4: My ELISA/Immunoassay results for this compound are unexpectedly high and variable. What could be the cause?
A4: High and variable results in immunoassays for this compound are often due to cross-reactivity with other structurally similar steroids present in the sample, most notably cortisol.[1] The antibodies used in many cortisol immunoassays are not specific enough to distinguish between cortisol and this compound, as well as other metabolites like 11-deoxycortisol.[1][4]
Troubleshooting Steps:
-
Review Assay Specificity: Carefully check the cross-reactivity data provided by the immunoassay kit manufacturer.
-
Sample Purification: Employ a sample purification method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering steroids before performing the immunoassay.
-
Use a More Specific Method: For accurate and reliable quantification, it is highly recommended to use a more specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Chromatography and Quantification (LC-MS/MS)
Q5: I am having difficulty separating this compound from cortisol using HPLC. What can I do to improve the resolution?
A5: Co-elution of this compound and cortisol is a common issue due to their similar chemical structures.
Troubleshooting Steps:
-
Column Selection: A standard C18 column may not provide adequate separation. Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or biphenyl stationary phase.
-
Mobile Phase Optimization: Adjust the mobile phase composition. Small changes in the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH can significantly impact selectivity.
-
Gradient Optimization: Employ a shallow and slow gradient elution. This increases the interaction time of the analytes with the stationary phase, often improving the separation of closely related isomers.
-
Temperature Control: Ensure a stable column temperature, as temperature fluctuations can affect retention times and resolution.
Q6: I am observing low signal or high background noise in my LC-MS/MS analysis of this compound. What are the potential causes and solutions?
A6: Low signal or high background in LC-MS/MS can stem from several factors, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Sample Preparation: Inefficient extraction or the presence of matrix effects can suppress the signal. Optimize your SPE or LLE protocol to ensure good recovery and removal of interfering substances like phospholipids.
-
Ionization Source: The choice of ionization source (e.g., APCI or ESI) can impact signal intensity. Empirically determine the best source and optimize its parameters (e.g., gas flow, temperature).
-
Mass Spectrometry Parameters: Optimize the precursor and product ion selection, as well as the collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d4) to correct for matrix effects and variations during sample preparation and injection.
Cell-Based Assay Issues
Q7: I am not observing the expected biological effect of this compound in my cell-based assay. What should I check?
A7: A lack of biological effect could be due to several factors related to the compound itself, the cells, or the assay conditions.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Consider the possibility of degradation if not stored properly.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy and are known to express the target receptor (e.g., glucocorticoid receptor). Perform a cell viability assay to rule out cytotoxicity of your compound or vehicle.
-
Assay Conditions: Optimize the incubation time and concentration of this compound. It has been shown that this compound can have different effects on DNA and RNA synthesis compared to cortisol, and may even antagonize cortisol's effects.[8]
-
Positive Control: Include a known agonist or antagonist for the receptor of interest as a positive control to validate the assay system.
Data Presentation
Table 1: Physicochemical Properties of this compound and Cortisol
| Property | This compound | Cortisol |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol | 362.46 g/mol |
| CAS Number | 566-35-8[9] | 50-23-7[10] |
| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[9] | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[10] |
Table 2: Glucocorticoid Receptor Binding Affinity (Reference Data for Cortisol)
| Ligand | Kd (nmol/L) | Cell Type | Reference |
| Cortisol | 17.5 ± 1.7 | Human Mononuclear Leukocytes | [11] |
| Cortisol | 24.6 ± 2.4 | Human Mononuclear Leukocytes (Hypertensive Patients) | [11] |
| Dexamethasone | 5.7 ± 0.3 | Human Mononuclear Leukocytes | [11] |
Table 3: Stability of Hydrocortisone (Cortisol) Solutions (as a proxy for this compound)
Note: This data is for hydrocortisone succinate and serves as a general guide for the stability of related steroid solutions.
| pH | Storage Temperature | Stability (≥90% initial concentration) | Reference |
| 5.5 | Refrigerated (3-7°C) | At least 21 days | [3] |
| 6.5 | Refrigerated (3-7°C) | At least 21 days | [3] |
| 7.4 | Refrigerated (3-7°C) | At least 14 days | [3] |
| 5.5, 6.5, 7.4 | Ambient (20-22°C) | < 4 days | [3] |
| 5.5, 6.5, 7.4 | High (29-31°C) | < 48 hours | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound (Adapted from Steroid Analysis Protocols)
This protocol describes a general procedure for extracting steroids from serum or plasma using Solid Phase Extraction (SPE), which can be optimized for this compound analysis.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add an appropriate internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can further remove interferences.
-
Elution: Elute this compound and other steroids with 1 mL of a suitable organic solvent, such as methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol Stimulates Secretion of Dehydroepiandrosterone in Human Adrenocortical Cells Through Inhibition of 3βHSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synnovis.co.uk [synnovis.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]
- 8. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 11-Epicortisol Cell Culture Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Epicortisol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a stereoisomer (epimer) of cortisol, a primary glucocorticoid hormone. While cortisol is a well-known agonist of the glucocorticoid receptor (GR), leading to the regulation of gene expression involved in inflammation, metabolism, and stress responses, this compound's biological activity is less characterized. Some evidence suggests that, particularly in combination with other steroids like 17α-hydroxyprogesterone, this compound can act as a glucocorticoid receptor antagonist, blocking the effects of cortisol and other glucocorticoids.[1] Its unique stereochemistry at the 11-position likely alters its interaction with the GR, leading to antagonistic or modulatory effects.
Q2: How should I prepare a stock solution of this compound for my cell culture experiments?
A2: this compound, like other corticosteroids, is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are suitable solvents.
-
Procedure:
-
Dissolve the powdered this compound in your chosen solvent to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
-
-
Important Consideration: When preparing your working concentrations in cell culture media, ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What concentration range of this compound should I use in my experiments?
A3: The optimal concentration of this compound will depend on the cell type and the specific biological question being investigated. Since specific dose-response data for this compound is limited, it is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.
Based on studies with the related precursor, 11-deoxycortisol, a wide concentration range from nanomolar (nM) to micromolar (µM) could be explored. For instance, in studies with T-cells, 11-deoxycortisol showed effects at concentrations as low as 10⁻² nM.[2] Therefore, a starting range of 1 nM to 10 µM is a reasonable starting point for a dose-response curve.
Q4: What are the essential controls to include in an this compound cell culture experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells grown in culture media without any treatment.
-
Positive Control (Agonist): A known glucocorticoid receptor agonist, such as cortisol or dexamethasone. This is crucial for experiments investigating the antagonistic properties of this compound.
-
Positive Control (Antagonist): If available, a known glucocorticoid receptor antagonist, such as mifepristone (RU-486), can be used for comparison.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Low Glucocorticoid Receptor (GR) Expression: The cell line may not express sufficient levels of the GR. | Verify GR expression in your cell line using Western blot or qPCR. | |
| Compound Instability: this compound may be unstable in the cell culture medium over the duration of the experiment. | Prepare fresh working solutions for each experiment and consider a time-course experiment to assess stability. | |
| High Cell Death/Toxicity | High Concentration of this compound: The concentration used may be cytotoxic. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration and establish a non-toxic working range. |
| Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration does not exceed 0.1%. If higher concentrations of this compound are needed, consider alternative solubilization methods or a different solvent. | |
| Inconsistent or Variable Results | Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can lead to variability. | Standardize your cell culture procedures, including seeding density and passage number. Use a consistent batch of serum or switch to serum-free media if possible. |
| Incomplete Dissolution of this compound: The compound may not be fully dissolved in the stock solution or may precipitate when added to the aqueous culture medium. | Visually inspect the stock solution for any precipitate. When diluting into media, add the stock solution dropwise while gently swirling the media. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide reference data for the closely related glucocorticoid, hydrocortisone (cortisol), and the precursor, 11-deoxycortisol. This information can be used as a guide for designing experiments with this compound.
Table 1: IC50 Values of Hydrocortisone (Cortisol) in Various Cell Lines
| Cell Line | Cell Type | IC50 (mM) | Exposure Time (h) |
| MDA-MB-231 | Breast Adenocarcinoma | 2.11 ± 0.05 | 48 |
| MCF-7 | Breast Adenocarcinoma | 2.73 ± 0.128 | 48 |
| HEK293 | Kidney Epithelial | 12 ± 0.6 | 48 |
Data from a study on the cytotoxicity of synthetic glucocorticoids.[3]
Table 2: Effective Concentrations of 11-Deoxycortisol on T-Cell Proliferation
| Concentration | Effect on CD3+ T-Cell Proliferation |
| 10⁻² nM | Significant increase in proliferation |
| 1 nM | Increased proliferation |
| 10 nM | Increased proliferation |
Data from a study on the immunological activities of steroidogenesis precursors.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO or absolute ethanol to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 100 nM, 10 nM, 1 nM).
-
Note: To minimize precipitation, add the stock solution to the medium dropwise while gently mixing. The final concentration of the organic solvent should be kept below 0.1%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound.
-
Include vehicle-treated and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound as a GR modulator.
Caption: General experimental workflow for this compound cell culture studies.
References
- 1. The combination of 17 alpha-hydroxyprogesterone and this compound prevents the delayed feedback effect of natural and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-deoxycortisol positively correlates with T cell immune traits in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 11-Epicortisol in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in achieving high-resolution separation of 11-Epicortisol from cortisol and other related steroids in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound and cortisol?
A1: The main difficulty lies in their structural similarity. This compound and cortisol are epimers, meaning they differ only in the stereochemistry at a single carbon atom (C-11). This subtle difference results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional chromatographic techniques challenging and often leading to co-elution.[1]
Q2: What type of HPLC column is most effective for separating this compound and cortisol?
A2: While standard reversed-phase columns like C18 can be used with highly optimized methods, polysaccharide-based chiral stationary phases (CSPs) often provide superior selectivity for epimeric steroids.[1] Columns with phenyl-based stationary phases have also shown success in resolving steroid isomers due to different pi-pi interactions. For complex mixtures, using columns with smaller particle sizes (e.g., sub-2 µm) can enhance efficiency and resolution.[2]
Q3: How does mobile phase composition affect the resolution of this compound and cortisol?
A3: The mobile phase composition is a critical factor. Key parameters to optimize include:
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) influence the retention and selectivity. Methanol can sometimes offer better selectivity for steroid isomers compared to acetonitrile.
-
pH: The pH of the mobile phase can alter the ionization state of the analytes and residual silanols on the stationary phase, thereby affecting retention and peak shape. For neutral compounds like cortisol and its epimer, the effect of pH is less pronounced but can still influence interactions with the stationary phase.
-
Additives: Small amounts of additives, such as formic acid or ammonium acetate, can improve peak shape and ionization efficiency in mass spectrometry detection.
Q4: What is the impact of temperature on the separation of these epimers?
A4: Temperature plays a significant role in the thermodynamics of the separation process. Generally, lower temperatures increase the differences in the interaction energies between the epimers and the stationary phase, which can lead to better resolution.[3][4] However, this is not a universal rule, and in some cases, higher temperatures might improve efficiency and reduce analysis time without compromising resolution. It is crucial to evaluate a range of temperatures during method development.
Q5: Can Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) distinguish between this compound and cortisol without chromatographic separation?
A5: No. Since this compound and cortisol are isomers, they have the same mass and will produce the same mass-to-charge ratio (m/z) in a mass spectrometer. Therefore, chromatographic separation is essential to differentiate and accurately quantify them before they enter the mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and cortisol.
Problem 1: Poor Resolution or Complete Co-elution of this compound and Cortisol Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase. For challenging separations, a chiral stationary phase (e.g., cellulose- or amylose-based) is highly recommended.[1] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., switch between acetonitrile and methanol) and its concentration. Perform a gradient optimization to enhance separation. |
| Incorrect Mobile Phase pH | Although less critical for these neutral compounds, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape and selectivity. |
| Temperature Not Optimized | Evaluate the effect of column temperature. Start at a lower temperature (e.g., 25°C) and incrementally increase it to observe the impact on resolution.[3] |
| Inadequate Flow Rate | A lower flow rate generally increases the number of theoretical plates and can improve resolution, at the cost of longer run times. Optimize the flow rate for the best balance of resolution and analysis time. |
Problem 2: Peak Tailing for One or Both Epimers
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Active silanol groups on the silica backbone of the stationary phase can cause peak tailing. Use a well-end-capped column or add a competing base in low concentrations to the mobile phase. Adjusting the mobile phase pH can also mitigate these interactions. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Using a guard column can help protect the analytical column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
Problem 3: Peak Splitting or Shoulder Peaks
| Possible Cause | Suggested Solution |
| Column Inlet Frit Blockage | A partially blocked frit can distort the sample band. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit. |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void | A void at the head of the column can cause peak splitting. This often indicates column degradation, and the column should be replaced. |
Quantitative Data Summary
The following tables summarize typical starting conditions and the expected impact of parameter adjustments on the resolution of this compound and cortisol. Note: These are illustrative values, and actual results will vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Stationary Phases for this compound and Cortisol Separation
| Stationary Phase | Typical Mobile Phase | Expected Resolution (Rs) | Comments |
| C18 (5 µm) | Acetonitrile/Water gradient | < 1.0 (Co-elution likely) | Requires extensive method optimization. |
| Phenyl-Hexyl (3 µm) | Methanol/Water gradient with 0.1% Formic Acid | 1.2 - 1.5 | Offers different selectivity due to π-π interactions. |
| Chiral (Cellulose-based, 5 µm) | Heptane/Ethanol (Normal Phase) | > 1.5 | Often provides baseline separation. |
| Biphenyl (2.6 µm) | Methanol/Water gradient | 1.4 - 1.8 | Provides unique selectivity for aromatic and moderately polar analytes.[5] |
Table 2: Effect of Mobile Phase Composition on Resolution (Phenyl-Hexyl Column)
| Acetonitrile (%) in Water | Methanol (%) in Water | Resolution (Rs) of this compound/Cortisol |
| 40 | - | 1.1 |
| 35 | - | 1.3 |
| - | 55 | 1.4 |
| - | 50 | 1.5 |
Table 3: Effect of Temperature on Resolution (Chiral Column)
| Temperature (°C) | Retention Time of Cortisol (min) | Resolution (Rs) of this compound/Cortisol |
| 40 | 8.2 | 1.4 |
| 30 | 9.5 | 1.6 |
| 20 | 11.1 | 1.8 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound and Cortisol Analysis from Serum
This protocol describes a protein precipitation followed by liquid-liquid extraction method suitable for preparing serum samples for LC-MS/MS analysis.
-
Sample Spiking: To 250 µL of serum, add the internal standard (e.g., cortisol-d4).
-
Protein Precipitation: Add 750 µL of acetonitrile to the serum sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant. Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for injection.
Protocol 2: LC-MS/MS Method for the Separation of this compound and Cortisol
This protocol provides a starting point for developing a high-resolution LC-MS/MS method.
-
LC System: UHPLC system
-
Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient:
-
0-2 min: 35% B
-
2-12 min: 35-80% B
-
12-13 min: 80-95% B
-
13-15 min: 95% B
-
15-15.1 min: 95-35% B
-
15.1-18 min: 35% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cortisol: [M+H]+ → (monitor characteristic product ions)
-
This compound: [M+H]+ → (monitor characteristic product ions)
-
Cortisol-d4 (Internal Standard): [M+H]+ → (monitor characteristic product ions)
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Glucocorticoid Quantification
Welcome to the technical support center for glucocorticoid quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common challenges encountered during the quantification of glucocorticoids in various biological matrices.
Frequently Asked Questions (FAQs)
Pre-Analytical Considerations
Q1: Our baseline glucocorticoid levels are highly variable between subjects. What could be the cause?
A1: High inter-individual variability is a common challenge and can be attributed to several pre-analytical factors:
-
Circadian Rhythm: Glucocorticoid secretion follows a distinct diurnal pattern, with levels peaking in the early morning and reaching a nadir at night.[1][2] Ensure that all samples are collected at the same time of day to minimize this variability.
-
Stress: The hypothalamic-pituitary-adrenal (HPA) axis is highly sensitive to stressors, which can cause acute elevations in glucocorticoid levels.[1] The stress of the sample collection procedure itself (e.g., venipuncture) can influence results.
-
Participant Factors: Age, sex, medication use (especially oral contraceptives and anticonvulsants), and underlying medical conditions can all impact glucocorticoid levels.[3][4] It is crucial to collect a detailed history from participants.
-
Lifestyle Factors: Diet, exercise, and sleep patterns can also contribute to variability.
Q2: How should we handle and store our samples to ensure glucocorticoid stability?
A2: Proper sample handling and storage are critical for accurate results.
-
Plasma/Serum: After collection, samples should be centrifuged to separate plasma or serum, and then stored at -20°C or, for long-term storage, at -80°C.[5][6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of some analytes.[5][6]
-
Saliva: Saliva samples should be frozen as soon as possible after collection. They are generally stable at room temperature for short periods, but freezing is recommended for longer-term storage.
-
Hair: Hair samples are relatively stable and can be stored at room temperature in a dry, dark place.[7]
-
Feces: Fecal samples should be frozen immediately after collection to prevent continued microbial metabolism of glucocorticoid metabolites.
Analytical Considerations
Q3: We are seeing a discrepancy between our immunoassay and LC-MS/MS results for the same samples. Why is this happening?
A3: This is a common and well-documented issue. The primary reasons for discrepancies are:
-
Cross-reactivity in Immunoassays: Immunoassays rely on antibodies to detect glucocorticoids. These antibodies can also bind to other structurally similar steroid hormones and metabolites, leading to an overestimation of the true concentration.[2][8][9][10][11]
-
Specificity of LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for glucocorticoid quantification because it separates the target analyte from other interfering compounds based on their physicochemical properties before detection, offering superior specificity and sensitivity.[2][10][12][13]
-
Matrix Effects in LC-MS/MS: While highly specific, LC-MS/MS can be susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification if not properly addressed.[5][6][14]
Q4: What are "matrix effects" in LC-MS/MS and how can we mitigate them?
A4: Matrix effects are a phenomenon where the components of a biological sample interfere with the ionization of the analyte of interest in the mass spectrometer's source, leading to either ion suppression or enhancement.[14] This can compromise the accuracy and reproducibility of the assay.
Mitigation Strategies:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction or solid-phase extraction to remove interfering substances from the sample matrix.[15]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from the majority of the matrix components.
Matrix-Specific Issues
Q5: Our salivary cortisol results are unexpectedly high for some participants. What could be the issue?
A5: Grossly elevated salivary cortisol levels are often due to contamination.
-
Topical Hydrocortisone Creams: A very common cause is the use of over-the-counter hydrocortisone creams for skin conditions.[16] Even a small amount of contamination from the fingers to the collection tube can lead to extremely high results.[16]
-
Blood Contamination: Salivary cortisol levels are much lower than in blood. Contamination of the saliva sample with even a small amount of blood can falsely elevate the results. Samples should be visually inspected for blood.
Q6: What are the key challenges in hair cortisol measurement and interpretation?
A6: Hair cortisol analysis provides a long-term, retrospective measure of cortisol secretion, but it has its own set of challenges:[7][17]
-
External Factors: Hair washing frequency, use of hair dyes, and exposure to UV light can potentially reduce cortisol concentrations in the hair shaft.[7]
-
Standardization: There is a lack of standardized protocols for hair sample processing and analysis across different laboratories, which can make it difficult to compare results.[17]
-
Growth Rate: An average hair growth rate of 1 cm per month is generally assumed, but this can vary between individuals.[17]
-
Sample Location: Cortisol concentrations can vary depending on where on the scalp the hair sample is taken. The posterior vertex is the recommended sampling site.[1][18]
Troubleshooting Guides
Problem: High Variability in Immunoassay Results
| Potential Cause | Troubleshooting Step |
| Pipetting Error | Ensure pipettes are calibrated and that proper technique is used. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps and ensure consistency across all plates. |
| Plate Washing Issues | Ensure the plate washer is properly maintained and that all wells are washed equally. Inadequate washing can lead to high background signal. |
| Reagent Preparation | Ensure all reagents are prepared according to the manufacturer's instructions and are at room temperature before use. |
| Cross-Reactivity | If measuring a specific glucocorticoid, consider the potential for cross-reactivity from other endogenous or exogenous steroids.[11] Confirm unexpected results with a more specific method like LC-MS/MS.[2] |
Problem: Poor Sensitivity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Infuse a solution of the analyte and internal standard post-column while injecting a blank, extracted sample to identify regions of ion suppression. Modify the chromatography to move the analyte away from these regions. |
| Suboptimal Extraction Recovery | Evaluate different sample preparation techniques (e.g., liquid-liquid extraction with different solvents, various solid-phase extraction sorbents) to maximize recovery. |
| Instrument Parameters | Optimize mass spectrometer parameters, including ionization source settings (e.g., gas flows, temperature) and collision energy for the specific analyte. |
| Analyte Degradation | Ensure the stability of the analyte in the sample and during the entire analytical process. This includes assessing stability after freeze-thaw cycles and in the autosampler.[5][6] |
Quantitative Data Summary
Comparison of Glucocorticoid Quantification Methods
| Parameter | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower; prone to cross-reactivity with structurally related steroids.[2][9][10][11] | Higher; considered the "gold standard" for specificity.[2][10][12] |
| Sensitivity | Varies by kit; can be very sensitive. | Generally offers high sensitivity.[19] |
| Throughput | High; suitable for large batches of samples. | Lower, but can be improved with automation. |
| Cost | Lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Susceptibility | Cross-reactivity.[2][9][10][11] | Matrix effects (ion suppression/enhancement).[5][6][14] |
LC-MS/MS Performance Characteristics for a Multi-Glucocorticoid Panel in Human Plasma
The following data is an example based on published literature and will vary by specific method.
| Glucocorticoid | Lower Limit of Quantification (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Extraction Recovery (%) | Ion Suppression (%) |
| Prednisolone | 1.5 - 4.0 | <15.6 | <15.6 | 66.5 - 104.8 | 15.3 - 27.3 |
| Prednisone | 1.5 - 4.0 | <15.6 | <15.6 | 66.5 - 104.8 | 15.3 - 27.3 |
| Cortisol | 1.5 - 4.0 | <15.6 | <15.6 | 66.5 - 104.8 | 15.3 - 27.3 |
| Cortisone | 1.5 - 4.0 | <15.6 | <15.6 | 66.5 - 104.8 | 15.3 - 27.3 |
| Methylprednisolone | 1.5 - 4.0 | <15.6 | <15.6 | 66.5 - 104.8 | 15.3 - 27.3 |
| Dexamethasone | 1.5 - 4.0 | <15.6 | <15.6 | 66.5 - 104.8 | 15.3 - 27.3 |
Source: Adapted from a study on the quantification of 6 glucocorticoids in human plasma by LC-MS/MS.[5][6]
Experimental Protocols
General Protocol for Salivary Cortisol Measurement by ELISA
-
Sample Collection: Collect saliva samples using a designated collection device (e.g., Salivette®). Participants should not eat, drink, or brush their teeth for at least 30 minutes prior to collection.
-
Sample Processing: Centrifuge the collection device to separate the saliva from the absorbent material.
-
ELISA Procedure:
-
Pipette standards, controls, and unknown saliva samples into the appropriate wells of a cortisol-coated microplate.
-
Add a cortisol-enzyme conjugate to each well.
-
Incubate the plate, allowing the sample cortisol and the cortisol-enzyme conjugate to compete for binding to the anti-cortisol antibody on the plate.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that will react with the enzyme to produce a color change.
-
Stop the reaction and read the absorbance of each well using a microplate reader.
-
-
Data Analysis: Calculate the cortisol concentration in the unknown samples by comparing their absorbance to the standard curve.
General Protocol for Plasma Cortisol Quantification by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Cleanup and Enrichment (Optional, e.g., Liquid-Liquid Extraction):
-
Transfer the supernatant to a new tube.
-
Add an extraction solvent (e.g., dichloromethane).[6]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing the glucocorticoids) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a reversed-phase chromatography column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Quantify the cortisol concentration by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.
Visualizations
Caption: General workflow for glucocorticoid quantification.
Caption: Immunoassay cross-reactivity leading to inflated results.
Caption: Mechanism of ion suppression due to matrix effects in LC-MS/MS.
References
- 1. Concerns Regarding Hair Cortisol as a Biomarker of Chronic Stress in Exercise and Sport Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Cortisol in Clinical Settings: Pitfalls, Challenges and Promises [labroots.com]
- 3. Common Pitfalls in the Interpretation of Endocrine Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Pitfalls in the Diagnosis and Management of Hypercortisolism (Cushing Syndrome) in Humans; A Review of the Laboratory Medicine Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous glucocorticoid analysis by liquid chromatography-tandem mass spectrometry in routine clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of a Glucocorticoid Profile in Non-pooled Samples Is Pivotal in Stress Research Across Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 16. Avoiding 3 Common Interpretation Pitfalls for Salivary Cortisol Tests - ZRT Laboratory [zrtlab.com]
- 17. stressmeasurement.org [stressmeasurement.org]
- 18. JMIR Formative Research - Relationship of Hair Cortisol Concentration With Perceived and Somatic Stress Indices: Cross-Sectional Pilot Study [formative.jmir.org]
- 19. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 11-Epicortisol standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 11-Epicortisol standards. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound standards be stored?
A: Solid this compound standards should be stored in a refrigerator at 2-8°C for long-term storage.[1] The vial should be kept tightly sealed and protected from moisture. Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.[2]
Q2: What is the recommended procedure for preparing an this compound standard stock solution?
A: To prepare a stock solution, accurately weigh the desired amount of this compound standard and dissolve it in an appropriate solvent, such as methanol or ethanol.[3][4][5] For example, a 1 mg/mL stock solution can be prepared by dissolving 10 mg of the standard in 10 mL of methanol. It is recommended to use volumetric flasks for accurate preparation. This stock solution should be stored in tightly sealed vials at -20°C for up to one month.[2]
Q3: How can I ensure the stability of my prepared this compound working solutions?
A: For optimal stability, it is recommended to prepare working solutions fresh on the day of use.[2] If storage is necessary, store aliquots in tightly sealed vials at -20°C for no longer than one month.[2] Avoid repeated freeze-thaw cycles. The stability of steroid solutions can be affected by temperature, light exposure, and the pH of the solution.[6]
Q4: What are the critical quality control parameters to check for an this compound standard?
A: The critical quality control parameters for an this compound standard include purity, identity, and concentration. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and should generally be >98%.[1] Identity can be confirmed by comparing the retention time with a certified reference material and by techniques like mass spectrometry. The concentration of prepared solutions should be verified, especially for quantitative applications.
Q5: What are some common impurities that might be found in an this compound standard?
A: Since this compound is a stereoisomer of cortisol, the most common and critical impurity to monitor is cortisol itself. Other potential impurities could include degradation products or related steroids from the synthesis process. A stability-indicating analytical method should be used to separate this compound from all potential impurities and degradation products.[7]
Troubleshooting Guides
Chromatographic Issues
Problem: Poor resolution between this compound and Cortisol peaks.
Cause:
-
Inappropriate mobile phase composition.
-
Column degradation.
-
Incorrect flow rate.
Solution:
-
Optimize Mobile Phase: Adjust the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to achieve baseline separation of the isomers.[8][9]
-
Check Column Performance: Ensure the column is not degraded. A void at the column inlet can cause peak splitting and poor resolution.[10] Consider replacing the column if performance does not improve after flushing.
-
Adjust Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.
Problem: Peak tailing for the this compound peak.
Cause:
-
Secondary interactions with the stationary phase (e.g., silanol groups).
-
Column overload.
-
Contamination at the column inlet.
Solution:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites on the column. Adjusting the mobile phase pH can also help.[1]
-
Reduce Sample Load: Decrease the concentration or injection volume of the standard solution.[8]
-
Use a Guard Column: A guard column can protect the analytical column from contamination.[11] If a guard column is not in use, try back-flushing the analytical column.
Problem: Inconsistent retention times.
Cause:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Pump malfunction or leaks.
Solution:
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase and ensure it is properly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[1]
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times for steroids.[1]
-
Check for Leaks: Inspect the HPLC system for any leaks, from the pump to the detector.
Quantitative Data Summary
The following tables provide typical parameters for the quality control of this compound standards using HPLC.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution (from Cortisol) | > 1.5 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Analyte specific |
| Limit of Quantitation (LOQ) | Analyte specific |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare accurate and stable standard solutions of this compound for use in analytical testing.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Amber glass vials
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at the desired concentrations for calibration.
-
-
Storage: Store the stock solution and working standards in amber glass vials at -20°C. It is recommended to use freshly prepared working standards for each analysis.
Protocol 2: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of an this compound standard and to separate it from its primary impurity, cortisol.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile is often effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 30% B, increase to 70% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Inject a solution containing both this compound and cortisol to verify that the system meets the resolution and other SST criteria outlined in Table 1.
-
Standard Preparation: Prepare a solution of the this compound standard in the mobile phase at a concentration of approximately 50 µg/mL.
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify and quantify any impurities, paying close attention to the retention time corresponding to cortisol.
-
Visualizations
Caption: Experimental workflow for this compound standard analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. Age- and sex-adjusted reference intervals for steroid hormones measured by liquid chromatography–tandem mass spectrometry using a widely available kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
11-Epicortisol vs. Cortisol: A Comparative Analysis of Glucocorticoid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocorticoid activity of 11-epicortisol and its C-11 epimer, cortisol. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Cortisol is the primary endogenous glucocorticoid in humans, playing a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation. Its biological effects are mediated through the binding and activation of the glucocorticoid receptor (GR). This compound is a stereoisomer of cortisol, differing in the orientation of the hydroxyl group at the C-11 position. This structural difference significantly impacts its biological activity. While cortisol is a potent agonist of the glucocorticoid receptor, this compound exhibits considerably weaker glucocorticoid activity.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids like cortisol involves binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Quantitative Comparison of Glucocorticoid Activity
The following tables summarize the available quantitative data for the glucocorticoid activity of cortisol. Direct quantitative data for this compound is limited in the scientific literature, but it is consistently reported to have significantly lower binding affinity and weaker agonist activity at the glucocorticoid receptor compared to cortisol.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Binding Affinity (Kd) (nmol/L) | IC50 (nmol/L) | Ki (nmol/L) |
| Cortisol | 17.5 - 24.6 | 9.5 - 12.2 | 91 |
| This compound | Lower than Cortisol | Higher than Cortisol | Higher than Cortisol |
Lower Kd, IC50, and Ki values indicate higher binding affinity.
Table 2: Transcriptional Activation of Glucocorticoid Response Element (GRE)
| Compound | EC50 (nmol/L) |
| Cortisol | 70 |
| This compound | Weaker than Cortisol |
Lower EC50 values indicate greater potency in activating gene transcription.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the glucocorticoid receptor. It measures the ability of an unlabeled ligand (e.g., cortisol or this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Experimental Workflow:
Figure 2: Radioligand Competitive Binding Assay Workflow.
Detailed Methodology:
-
Preparation of GR-containing cytosol: Tissues or cells expressing the glucocorticoid receptor are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the receptor.
-
Incubation: A constant concentration of radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (cortisol or this compound). A control with no competitor is included to determine total binding, and a sample with a large excess of unlabeled dexamethasone is used to determine non-specific binding.
-
Separation: After incubation to equilibrium, bound and free radioligand are separated. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate gene transcription through the glucocorticoid receptor.
Experimental Workflow:
Comparative Analysis of Glucocorticoid Receptor Binding Affinity: 11-Epicortisol vs. Dexamethasone
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of 11-Epicortisol and the synthetic glucocorticoid, dexamethasone, to the glucocorticoid receptor (GR). While extensive data is available for the potent agonist dexamethasone, there is a notable lack of published quantitative binding affinity data for this compound. This document summarizes the available information for dexamethasone and presents the standard experimental protocol that would be employed to determine the binding characteristics of this compound, thereby establishing a framework for a direct comparison.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development, often expressed in terms of the dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher binding affinity.
Dexamethasone Binding Affinity to the Glucocorticoid Receptor
Dexamethasone is a well-characterized synthetic glucocorticoid that exhibits high affinity for the GR. This high affinity is a key contributor to its potent anti-inflammatory and immunosuppressive effects.
| Compound | Metric | Value | Receptor Source | Assay Type |
| Dexamethasone | Ki | ~1.2 nM[1] | Not Specified | Not Specified |
| Dexamethasone | Kd | 9.1 nM[2] | AtT-20 cell (cytosolic) | Not Specified |
| Dexamethasone | IC50 | 0.5 x 10-9 M | A549 cells | Inhibition of 3xκB reporter[3][4] |
| Dexamethasone | IC50 | 2.2 x 10-9 M | A549 cells | Inhibition of GM-CSF release[3] |
| Dexamethasone | IC50 | 3.5 nM | Glucocorticoid receptor (unknown origin) | Fluorescence polarization competitive binding assay[5] |
| Dexamethasone | IC50 | 3.8 nM | Human IM9 cells | Displacement of [3H]dexamethasone[5] |
This compound Binding Affinity to the Glucocorticoid Receptor
Experimental Protocols
A standard and widely accepted method for determining the binding affinity of a test compound to a receptor is the competitive radioligand binding assay.
Glucocorticoid Receptor Competitive Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound or dexamethasone) to compete with a radiolabeled ligand (typically [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Principle:
A fixed concentration of radiolabeled ligand and GR-containing preparation are incubated with varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand that is displaced from the receptor is proportional to the affinity and concentration of the test compound. The concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Methodology:
-
Preparation of Glucocorticoid Receptor Source:
-
Cell Culture: Culture a cell line known to express the glucocorticoid receptor (e.g., human lung adenocarcinoma A549 cells or human embryonic kidney HEK293 cells overexpressing human GR) to a high density.
-
Cell Lysate Preparation: Harvest the cells and prepare a cytosolic extract. This is typically achieved by homogenization in a hypotonic buffer followed by ultracentrifugation to pellet the nuclei and cell debris, leaving the cytosolic fraction containing the GR.
-
-
Binding Reaction:
-
Set up a series of reactions in a multi-well plate format. Each reaction should contain:
-
A constant concentration of the cytosolic extract (the source of GR).
-
A constant concentration of a radiolabeled glucocorticoid, such as [³H]-dexamethasone.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or unlabeled dexamethasone for a standard curve).
-
-
Include control wells for:
-
Total Binding: Contains only the cytosolic extract and [³H]-dexamethasone, with no competing unlabeled ligand.
-
Non-specific Binding: Contains the cytosolic extract, [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone to saturate the receptors and measure the amount of radiolabel that binds to non-receptor components.
-
-
-
Incubation:
-
Incubate the reaction plate at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Separate the GR-bound [³H]-dexamethasone from the unbound (free) [³H]-dexamethasone. A common method is rapid filtration through a glass fiber filter, which traps the larger receptor-ligand complexes while allowing the free radioligand to pass through.
-
-
Quantification:
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding Calculation: For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the conceptual frameworks relevant to this comparison.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Workflow for a Competitive Binding Assay.
References
- 1. Dexamethasone - Wikipedia [en.wikipedia.org]
- 2. Biopotency of corticosterone and dexamethasone in causing glucocorticoid receptor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of 11-Epicortisol's Impact on Gene Expression: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 11-Epicortisol's effects on gene expression, offering a comparative perspective with established corticosteroids, Cortisol and Dexamethasone. Due to the limited availability of published quantitative data on the specific gene regulatory effects of this compound, this document serves as a comprehensive template for researchers to design, execute, and interpret experiments to elucidate its mechanism of action.
Introduction to this compound
This compound is a stereoisomer of cortisol, a primary glucocorticoid hormone. While its precise biological functions are not yet fully elucidated, preliminary studies suggest it may possess weak glucocorticoid activity and interact with the glucocorticoid receptor (GR).[1] Research has indicated that this compound can suppress overall RNA synthesis while stimulating DNA synthesis in certain cell types, and it may antagonize some of the cellular effects of cortisol.[1] Understanding its specific impact on gene expression is crucial for determining its potential as a therapeutic agent or as a tool to probe the intricacies of glucocorticoid signaling.
Comparative Gene Expression Data
The following tables summarize the known effects of Cortisol and Dexamethasone on the expression of well-established glucocorticoid-responsive genes, FKBP5 and GILZ. A template is provided for researchers to populate with experimental data for this compound.
Table 1: Comparative Effects on FKBP5 Gene Expression
| Compound | Cell Line | Concentration | Time Point | Fold Change in mRNA Expression | Reference |
| Cortisol | A549 | 100 nM | 24h | ~15-fold increase | [Fictional Data for Illustrative Purposes] |
| Dexamethasone | A549 | 100 nM | 24h | ~50-fold increase | [Fictional Data for Illustrative Purposes] |
| This compound | TBD | TBD | TBD | To be determined |
Table 2: Comparative Effects on GILZ Gene Expression
| Compound | Cell Line | Concentration | Time Point | Fold Change in mRNA Expression | Reference |
| Cortisol | HeLa | 1 µM | 6h | ~8-fold increase | [Fictional Data for Illustrative Purposes] |
| Dexamethasone | HeLa | 100 nM | 6h | ~20-fold increase | [Fictional Data for Illustrative Purposes] |
| This compound | TBD | TBD | TBD | To be determined |
(TBD: To Be Determined)
Signaling Pathways and Experimental Workflow
To facilitate the experimental design, the following diagrams illustrate the canonical glucocorticoid receptor signaling pathway and a general workflow for assessing the impact of corticosteroids on gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and HeLa (human cervical cancer) cells are commonly used models for studying glucocorticoid action due to their robust expression of the glucocorticoid receptor.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2. For experiments, it is recommended to use charcoal-stripped FBS to minimize the influence of endogenous steroids.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) and allow them to reach 70-80% confluency.
-
The day before treatment, replace the growth medium with a medium containing charcoal-stripped FBS.
-
Prepare stock solutions of this compound, Cortisol, and Dexamethasone in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of each corticosteroid (a dose-response curve from 1 nM to 1 µM is recommended for initial experiments). Include a vehicle control (DMSO) at the same final concentration as the highest steroid concentration.
-
Incubate the cells for the desired time points (e.g., 6, 12, and 24 hours).
-
RNA Extraction and Quantification
-
RNA Isolation: Total RNA should be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA using spin columns.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using an Agilent Bioanalyzer or by agarose gel electrophoresis.
Gene Expression Analysis
-
cDNA Synthesis: Convert 1-2 µg of total RNA to complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of random hexamers and oligo(dT) primers.
-
qPCR: Perform qPCR using a real-time PCR system and a SYBR Green or TaqMan-based master mix.
-
Primers: Design or use validated primers for target genes (e.g., FKBP5, GILZ) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Reaction Setup: A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: A standard protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the corticosteroid-treated and vehicle control groups.
-
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound's effect on gene expression. By employing the outlined experimental protocols and utilizing the provided comparative data structure, researchers can generate the necessary quantitative data to understand the molecular mechanisms of this intriguing cortisol stereoisomer. The elucidation of its gene regulatory profile will be instrumental in determining its potential for future therapeutic applications.
References
A Comparative Analysis of 11-Epicortisol and Other Steroid Epimers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroid epimers is critical for the development of targeted and effective therapeutics. This guide provides a comparative analysis of 11-Epicortisol and other steroid epimers, focusing on their biochemical properties, biological activities, and the analytical methods used for their differentiation.
While direct comparative quantitative data for this compound against its parent compound, cortisol, is limited in publicly available literature, this guide synthesizes the existing knowledge on steroid epimers, using cortisol and the well-characterized epimeric pair, dexamethasone and betamethasone, as primary examples. This framework allows for an understanding of the key parameters to consider in the analysis of this compound and other steroid epimers.
Introduction to Steroid Epimers
Steroid epimers are stereoisomers that differ in the configuration at only one chiral center. This subtle structural difference can lead to significant variations in their biological activity, including receptor binding affinity, potency, and metabolic stability. This compound, an epimer of cortisol, differs in the stereochemistry of the hydroxyl group at the C11 position. While cortisol possesses a β-hydroxyl group, this compound has an α-hydroxyl group. This seemingly minor alteration can profoundly impact how the molecule interacts with the glucocorticoid receptor (GR) and other biological targets.
Biochemical and Biophysical Properties
The stereochemistry of steroid epimers influences their three-dimensional structure, which in turn affects their interaction with protein binding pockets.
Table 1: Physicochemical Properties of Cortisol and this compound
| Property | Cortisol | This compound | Data Source |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₃₀O₅ | PubChem |
| Molecular Weight | 362.46 g/mol | 362.46 g/mol | PubChem |
| Stereochemistry at C11 | β-hydroxyl | α-hydroxyl | - |
| PubChem CID | 5754 | 229860 | [1] |
Comparative Biological Activity
The biological activity of glucocorticoids is primarily mediated through their binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in inflammation, metabolism, and the immune response.
Receptor Binding Affinity
Table 2: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA) of Selected Steroids
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (100) | Reference |
| Dexamethasone | 100 | [2] |
| Betamethasone | Data not consistently reported with a direct numerical comparison to dexamethasone in the provided search results. | |
| Cortisol | ~10-20 | [2] |
| This compound | Data not available in searched literature |
Note: Direct, side-by-side quantitative comparisons of betamethasone and dexamethasone RBA are not consistently available in the provided search results, though both are known to be potent GR agonists.
Anti-inflammatory Potency
The anti-inflammatory effects of glucocorticoids are a cornerstone of their therapeutic use. The potency of these effects can be assessed through various in vitro and in vivo assays that measure the inhibition of inflammatory mediators.
Table 3: Relative Anti-inflammatory Potency of Selected Steroids
| Compound | Relative Anti-inflammatory Potency (Cortisol = 1) | Mineralocorticoid Potency |
| Cortisol | 1 | 1 |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Dexamethasone | 25-30 | 0 |
| Betamethasone | 25-30 | 0 |
Metabolic Stability
The metabolic stability of a steroid determines its half-life and duration of action. Metabolism primarily occurs in the liver and involves enzymes such as the 11β-hydroxysteroid dehydrogenases (11β-HSDs), which interconvert active cortisol and inactive cortisone.[3][4] The stereochemistry of epimers can influence their susceptibility to these metabolic enzymes.
Table 4: Comparative Metabolic Stability Parameters
| Compound | Key Metabolizing Enzymes | In Vitro Half-life (Liver Microsomes) |
| Cortisol | 11β-HSD1, 11β-HSD2, CYP3A4 | Variable depending on conditions |
| This compound | Presumed to be metabolized by similar pathways to cortisol, but specific data is lacking. | Data not available in searched literature |
| Dexamethasone | CYP3A4 | Longer than cortisol |
| Betamethasone | CYP3A4 | Longer than cortisol |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing the GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The relative binding affinity (RBA) can then be calculated relative to a standard compound like dexamethasone.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a steroid epimer in a liver microsomal preparation.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored.[5][6]
Methodology:
-
Incubation: Incubate the test compound at a known concentration with liver microsomes (from human or other species) in the presence of NADPH (a necessary cofactor for many metabolic reactions) at 37°C.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Stop the reaction in the collected aliquots (e.g., by adding a cold organic solvent like acetonitrile) and precipitate the proteins.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Analytical Separation of Steroid Epimers by LC-MS/MS
Objective: To develop a robust method for the separation and quantification of steroid epimers in biological matrices.
Principle: Liquid chromatography (LC) is used to separate the epimers based on their differential interactions with the stationary phase, followed by sensitive and specific detection using tandem mass spectrometry (MS/MS).
Methodology:
-
Sample Preparation: Extract the steroids from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation:
-
Column: A high-resolution column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate and Temperature: Optimized to achieve the best separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in comprehension. The following diagrams were generated using the Graphviz DOT language.
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Binding Assay.
Conclusion
The study of steroid epimers like this compound presents both a challenge and an opportunity in drug discovery. While direct comparative data for this compound remains elusive in the readily available scientific literature, the principles of stereoisomer differentiation and analysis are well-established. By employing the experimental protocols and analytical techniques outlined in this guide, researchers can systematically evaluate the bioactivity of this compound and other novel steroid epimers. A thorough understanding of their receptor binding affinities, anti-inflammatory potencies, and metabolic profiles is essential for elucidating their therapeutic potential and advancing the development of next-generation steroidal drugs with improved efficacy and safety profiles. Further research is strongly encouraged to fill the existing data gaps and fully characterize the pharmacological profile of this compound.
References
- 1. This compound | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. xenotech.com [xenotech.com]
In Vivo Validation of 11-Epicortisol's Physiological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known physiological effects of 11-Epicortisol, the 11α-hydroxy epimer of cortisol, relative to its well-characterized counterpart, cortisol. While in vivo data for this compound remains limited, this document summarizes the existing experimental evidence, outlines standard methodologies for further in vivo validation, and presents key signaling pathways to guide future research.
Introduction to this compound
This compound is a naturally occurring stereoisomer of cortisol, differing in the spatial orientation of the hydroxyl group at the C-11 position.[1] This seemingly minor structural change has been shown to result in significantly different biological activities, suggesting a high degree of specificity for glucocorticoid receptors and their downstream signaling pathways.[1] This guide aims to consolidate the current understanding of this compound's in vivo effects and provide a framework for its further investigation.
Comparative Physiological Effects: this compound vs. Cortisol
Direct in vivo comparative studies on the anti-inflammatory and metabolic effects of this compound are currently lacking in publicly available literature. However, existing research provides insights into its differential effects on cellular processes and the hypothalamic-pituitary-adrenal (HPA) axis.
Table 1: Summary of Comparative Effects on Cellular and Systemic Functions
| Feature | This compound | Cortisol | References |
| DNA Synthesis (Pituitary Tumor Cells) | Stimulatory; Antagonizes cortisol's suppressive effect | Suppressive | [1] |
| RNA Synthesis (Pituitary Tumor Cells) | Suppressive | Suppressive | [1] |
| HPA Axis Feedback | Blocks delayed feedback (in combination with 17α-hydroxyprogesterone) | Exerts negative feedback | [2] |
| Anti-inflammatory Effects | Data not available | Potent anti-inflammatory | [3][4] |
| Metabolic Effects (Glucose/Lipid) | Data not available | Regulates glucose and lipid metabolism | [5][6] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound's physiological effects.
Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity Assay
Objective: To quantify the binding affinity of this compound to the GR and MR in comparison to cortisol and aldosterone, respectively.
Methodology: Competitive Radioligand Binding Assay [7]
-
Preparation of Receptor Source:
-
Prepare a cytosolic fraction containing the target receptor (GR or MR) from appropriate tissues (e.g., rat liver for GR, rat kidney for MR) or use commercially available purified receptors.
-
-
Incubation:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound or the reference compound (cortisol or aldosterone).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
In Vivo Anti-Inflammatory Activity Assay
Objective: To assess the anti-inflammatory efficacy of this compound in a standard animal model of inflammation.
Methodology: Carrageenan-Induced Paw Edema in Rats
-
Animal Model:
-
Use male Wistar rats (150-200g).
-
-
Treatment Groups:
-
Divide animals into groups: Vehicle control (e.g., saline), positive control (e.g., dexamethasone), and various dose levels of this compound.
-
-
Drug Administration:
-
Administer the test compounds (vehicle, dexamethasone, or this compound) via a suitable route (e.g., intraperitoneal or oral) one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent anti-inflammatory effect of this compound.
-
In Vivo HPA Axis Feedback Inhibition Assay
Objective: To determine the effect of this compound on the negative feedback regulation of the HPA axis.
Methodology: Dexamethasone Suppression Test in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
-
Baseline Sampling:
-
Collect baseline blood samples to measure plasma corticosterone levels.
-
-
Treatment:
-
Administer this compound, cortisol (as a positive control for feedback), or vehicle to different groups of rats.
-
At a specified time after treatment, administer a low dose of dexamethasone to all groups to suppress the HPA axis.
-
-
Blood Sampling:
-
Collect blood samples at various time points after dexamethasone administration to measure plasma ACTH and corticosterone levels.
-
-
Data Analysis:
-
Compare the suppression of ACTH and corticosterone levels in the this compound-treated group to the vehicle and cortisol-treated groups. This will reveal whether this compound can mimic or antagonize the negative feedback effect of glucocorticoids.
-
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Glucocorticoid Receptor (GR) signaling pathway initiated by cortisol.
Experimental Workflow
Caption: General experimental workflow for in vivo validation of a novel steroid hormone.
Conclusion and Future Directions
The available evidence suggests that this compound possesses distinct biological activities compared to cortisol, particularly in its effects on DNA synthesis and HPA axis regulation. However, a comprehensive in vivo validation of its physiological effects, especially concerning its anti-inflammatory and metabolic properties, is critically needed. The experimental protocols outlined in this guide provide a roadmap for future investigations that will be essential to elucidate the therapeutic potential of this unique steroid. Further research, including quantitative receptor binding studies and dose-response analyses in relevant in vivo models, will be crucial to fully understand the pharmacological profile of this compound and its potential applications in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol Exerts Bi-Phasic Regulation of Inflammation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol exerts bi-phasic regulation of inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of glucocorticoids on adipose tissue lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced cortisol production rates, free cortisol, and 11beta-HSD-1 expression correlate with visceral fat and insulin resistance in men: effect of weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 11-Epicortisol Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. 11-Epicortisol, a stereoisomer of cortisol, is an emerging biomarker in various physiological and pathological processes. Its precise measurement is critical for advancing research and clinical applications. This guide provides a comprehensive cross-validation of the two primary analytical methods used for this compound measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.
Data Presentation: A Quantitative Comparison
The choice of analytical method can significantly impact the reliability and interpretation of experimental results. Below is a summary of the key performance characteristics of LC-MS/MS and Immunoassays for steroid analysis, which is broadly applicable to this compound.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) | Key Considerations |
| Specificity | Very High | Variable; prone to cross-reactivity with structurally similar steroids.[1][2][3] | LC-MS/MS can distinguish between isomers like cortisol and this compound, which is a significant challenge for immunoassays. |
| Sensitivity | High to Very High | Moderate to High | LC-MS/MS generally offers lower limits of detection, crucial for samples with low analyte concentrations. |
| Accuracy & Precision | High (CV <5-10%)[4] | Moderate (CV <15-20%)[5] | Immunoassays can show significant bias, often overestimating concentrations due to cross-reactivity.[1][6][7] |
| Throughput | Moderate | High | Immunoassays are well-suited for screening large numbers of samples. |
| Cost per Sample | High | Low | The initial investment for LC-MS/MS instrumentation is substantial. |
| Sample Volume | Small | Small to Moderate | Both methods can be adapted for low sample volumes. |
| Multiplexing | Yes | Limited | LC-MS/MS allows for the simultaneous measurement of multiple steroids in a single run.[1] |
Mandatory Visualization
Steroid Biosynthesis Pathway
Caption: Steroid biosynthesis pathway highlighting the formation of cortisol and its epimer, this compound.
Experimental Workflow: LC-MS/MS vs. Immunoassay
Caption: Comparison of the experimental workflows for LC-MS/MS and Immunoassay (ELISA).
Experimental Protocols
Below are detailed methodologies for the two primary techniques for measuring this compound and related steroids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., d4-Cortisol). Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): To the supernatant from protein precipitation, add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes. Freeze the aqueous layer by placing the tube in a dry ice/ethanol bath. Decant the organic (MTBE) layer into a new tube.
-
Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto a conditioned SPE cartridge. Wash the cartridge with a weak organic solvent to remove interferences, and then elute the steroids with a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the solvent from the LLE or SPE eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient might start at 30% B, ramp up to 95% B over several minutes to elute the steroids, hold for a short period, and then return to initial conditions for column re-equilibration.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for cortisol and its isomers.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte (this compound) and the internal standard.
-
Example transitions for cortisol (similar transitions would be optimized for this compound): Precursor ion (m/z) 363.2 -> Product ions (m/z) 121.1, 91.1.
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of this compound in the unknown samples is determined from this calibration curve.
Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)
Immunoassays, such as ELISA, are widely used for their high throughput and lower cost.
1. Plate Preparation:
-
The wells of a 96-well microplate are coated with a capture antibody that is specific for the target steroid (or a broader class of steroids). The plate is then washed and blocked to prevent non-specific binding.
2. Sample and Standard Incubation:
-
Standards of known this compound concentration and the unknown samples are added to the wells.
-
A fixed amount of enzyme-labeled this compound (the conjugate) is then added to each well. This initiates a competitive binding reaction between the unlabeled this compound in the sample/standard and the enzyme-labeled this compound for the limited number of binding sites on the capture antibody.
-
The plate is incubated for a specified period (e.g., 1-2 hours) at room temperature or 37°C.
3. Washing:
-
The plate is washed several times with a wash buffer to remove any unbound components.
4. Substrate Addition and Signal Development:
-
A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.
-
The plate is incubated in the dark for a period to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
5. Stopping the Reaction and Reading the Plate:
-
A stop solution is added to each well to terminate the enzymatic reaction.
-
The absorbance of each well is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of this compound in the unknown samples is interpolated from this standard curve.
Conclusion
The choice between LC-MS/MS and immunoassay for the measurement of this compound depends on the specific requirements of the study. For applications demanding high specificity, accuracy, and the ability to distinguish between isomers, LC-MS/MS is the superior method.[1] However, for large-scale screening studies where high throughput and cost-effectiveness are critical, immunoassays remain a valuable tool, provided that their potential for cross-reactivity is carefully considered and validated. For definitive quantification and to avoid misleading results due to interfering substances, LC-MS/MS is strongly recommended.[2]
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and optimization of an indirect enzyme-linked immunosorbent assay for 19-nortestosterone [jafs.com.pl]
- 6. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Reproducibility of 11-Epicortisol Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings on 11-epicortisol, a stereoisomer of the primary glucocorticoid, cortisol. The objective is to assess the reproducibility of these findings by comparing them with the effects of cortisol and the widely used synthetic glucocorticoid, dexamethasone. This document summarizes key experimental data, details the underlying methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive resource for researchers in endocrinology and drug development.
Data Presentation: Quantitative Comparison of Steroid Effects
The following tables summarize the known effects of this compound in comparison to cortisol and dexamethasone. It is important to note that research specifically investigating this compound is limited, and as such, direct quantitative comparisons are not always available. Much of the data is derived from a key study on human adrenocorticotropic hormone-secreting pituitary tumor cells.
| Compound | Effect on RNA Synthesis | Effect on DNA Synthesis | Glucocorticoid Receptor (GR) Binding Affinity (Kd) |
| Cortisol | Suppression[1] | Strong Suppression[1] | ~17.5 - 24.6 nM[2] |
| This compound | Suppression[1] | Stimulation[1] | Data not available |
| Dexamethasone | Suppression | Suppression (cell-type dependent)[3][4] | ~5.7 - 6.7 nM[2] |
Table 1: Comparative Effects on Nucleic Acid Synthesis and Receptor Affinity. This table highlights the contrasting effects of this compound and cortisol on DNA synthesis in pituitary tumor cells. While both suppress RNA synthesis, this compound uniquely stimulates DNA synthesis.[1] The binding affinity of this compound to the glucocorticoid receptor has not been quantitatively determined in publicly available literature.
| Parameter | Cortisol | This compound | Dexamethasone |
| Cell Type | Human Pituitary Adenoma Cells[1] | Human Pituitary Adenoma Cells[1] | Human Pituitary Adenoma Cells[4] |
| Outcome | Inhibition of ACTH release[4] | Antagonism of cortisol's suppressive effect on DNA synthesis[1] | Inhibition of ACTH release and POMC mRNA levels[4] |
| Reproducibility Note | Effects are well-documented and form the basis of clinical tests like the dexamethasone suppression test. | Findings are based on a single primary study, and no direct replication studies have been identified. | Widely replicated and clinically utilized. |
Table 2: Cellular Effects in Pituitary Adenoma Models. This table provides context for the observed effects, focusing on the cell type used in the primary research. The lack of independent replication for the findings on this compound is a significant factor in assessing the reproducibility of its reported effects.
Experimental Protocols
To facilitate the replication and validation of the findings cited above, this section provides detailed methodologies for the key experiments.
Cell Culture and Steroid Treatment of Pituitary Adenoma Cells
This protocol is a standardized representation based on common practices for primary cell culture and steroid treatment, as the detailed protocol from the original 1990 study by Reiner et al. is not fully available.
-
Cell Isolation and Culture:
-
Human adrenocorticotropic hormone-secreting pituitary tumor tissue is obtained from transsphenoidal surgery.[1]
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C and 5% CO2.
-
-
Steroid Treatment:
-
Prepare stock solutions of cortisol, this compound, and dexamethasone in a suitable solvent (e.g., ethanol).
-
Dilute the stock solutions in culture medium to the desired final concentrations.
-
Replace the culture medium of the pituitary adenoma cells with the medium containing the respective steroids or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with downstream assays.
-
DNA and RNA Synthesis Assay ([³H]-Thymidine and [³H]-Uridine Incorporation)
This assay is a classic method to assess cell proliferation and transcription activity.[5][6]
-
Materials:
-
Cultured pituitary adenoma cells treated with steroids as described above.
-
[³H]-Thymidine (for DNA synthesis).
-
[³H]-Uridine (for RNA synthesis).
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Towards the end of the steroid treatment period, add [³H]-thymidine or [³H]-uridine to the cell culture medium at a final concentration of 1 µCi/mL.
-
Incubate the cells for a defined period (e.g., 4 hours) to allow for the incorporation of the radiolabeled nucleosides.
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Precipitate the macromolecules (including DNA and RNA) by adding cold 10% TCA.
-
Wash the precipitate with cold ethanol to remove the TCA.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of DNA or RNA synthesis.
-
Glucocorticoid Receptor Competitive Binding Assay
This protocol allows for the determination of the binding affinity of a compound to the glucocorticoid receptor.
-
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from cultured cells or tissue homogenates).
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Unlabeled competitor steroids (cortisol, this compound, dexamethasone) at various concentrations.
-
Assay buffer.
-
Method for separating bound from free radioligand (e.g., charcoal-dextran, filter binding).
-
-
Procedure:
-
Incubate a fixed amount of cytosolic extract with a fixed concentration of radiolabeled glucocorticoid in the presence of increasing concentrations of the unlabeled competitor steroid.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand.
-
Measure the radioactivity of the bound fraction.
-
Plot the percentage of bound radioligand against the concentration of the competitor.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the dissociation constant (Kd) for the competitor.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Figure 1. Proposed Signaling Pathway for Cortisol-Induced Inhibition of DNA Synthesis. Cortisol binds to the cytoplasmic glucocorticoid receptor (GR), leading to its activation and translocation to the nucleus where it represses genes involved in cell proliferation.
Figure 2. Hypothetical Signaling Pathway for this compound-Induced Stimulation of DNA Synthesis. It is hypothesized that this compound binding to the GR induces a different conformational change, leading to interaction with alternative DNA sites or co-factors, thereby activating pro-proliferative genes.
Figure 3. Experimental Workflow for [³H]-Thymidine Incorporation Assay. This diagram outlines the key steps for assessing the effects of steroids on DNA synthesis, a reproducible and widely used method.
Conclusion and Future Directions
The available research, though limited, presents intriguing findings regarding the differential effects of this compound compared to its stereoisomer, cortisol. The observation that this compound can stimulate DNA synthesis in pituitary tumor cells, while cortisol is suppressive, suggests a high degree of specificity in glucocorticoid receptor signaling.[1]
However, the reproducibility of these findings is currently difficult to ascertain due to the absence of independent replication studies. The lack of quantitative data on the binding affinity of this compound for the glucocorticoid receptor further complicates a direct comparison with other glucocorticoids.
To enhance the reproducibility and understanding of this compound's biological activities, the following research is recommended:
-
Replication of the original findings: Independent studies should be conducted to confirm the stimulatory effect of this compound on DNA synthesis in pituitary adenoma cells and other relevant cell types.
-
Quantitative binding studies: Competitive binding assays should be performed to determine the precise binding affinity (Kd) of this compound for the glucocorticoid receptor.
-
Mechanism of action studies: Research should focus on elucidating the downstream signaling pathways activated by the this compound-GR complex to understand how it leads to the stimulation of DNA synthesis. This could involve transcriptomic and proteomic analyses.
-
Comparative studies with other glucocorticoids: The effects of this compound should be directly compared with a broader range of glucocorticoids, including dexamethasone, in various cell-based assays.
By addressing these knowledge gaps, the scientific community can build a more robust understanding of this compound's potential as a modulator of glucocorticoid signaling and its therapeutic implications.
References
- 1. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in corticosterone and dexamethasone binding to rat brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of corticotropin-releasing hormone and dexamethasone on proopiomelanocortin messenger RNA level in human corticotroph adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
11-Epicortisol vs. Cortisol: A Comparative Analysis of Their Effects on DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 11-epicortisol and its stereoisomer, cortisol, on the synthesis of DNA and RNA. The information presented herein is based on available experimental data and is intended to inform research and development in endocrinology and related fields.
Core Findings: Divergent Effects on DNA Synthesis
A pivotal study on isolated human adrenocorticotropic hormone-secreting pituitary tumor cells revealed contrasting effects of this compound and cortisol on nucleic acid synthesis. While both compounds were found to suppress RNA synthesis, their impact on DNA synthesis was markedly different. Cortisol exhibited a significant inhibitory effect on DNA synthesis, a finding that may elucidate the typically slow growth of pituitary tumors in patients with Cushing's disease.[1] Conversely, this compound was observed to stimulate DNA synthesis.[1] Furthermore, when administered concurrently with cortisol, this compound demonstrated an antagonistic effect, counteracting the suppressive action of cortisol on DNA synthesis.[1]
Data Summary
The following table summarizes the qualitative effects of this compound and cortisol on DNA and RNA synthesis as reported in the key study.[1]
| Compound | Effect on RNA Synthesis | Effect on DNA Synthesis | Interaction with Cortisol (on DNA Synthesis) |
| Cortisol | Suppression | Strong Suppression | - |
| This compound | Suppression | Stimulation | Antagonistic |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Cortisol's Genomic Signaling Pathway
This diagram illustrates the established genomic pathway through which cortisol exerts its effects on gene transcription, ultimately leading to the modulation of DNA and RNA synthesis.
Caption: Cortisol's genomic signaling pathway.
Experimental Workflow: Nucleic Acid Synthesis Assay
This diagram outlines the key steps of the experimental protocol used to determine the effects of this compound and cortisol on DNA and RNA synthesis.
References
11-Epicortisol vs. Cortisol: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of 11-Epicortisol and its C-11 epimer, cortisol. Understanding the metabolic fate of these structurally similar corticosteroids is crucial for researchers in endocrinology, drug discovery, and pharmacology. While quantitative comparative data for this compound is limited in publicly available literature, this guide summarizes the known metabolic pathways of cortisol, provides a detailed experimental protocol for assessing metabolic stability, and presents a qualitative comparison based on available information.
Introduction to this compound and Cortisol
Cortisol is the primary glucocorticoid hormone in humans, playing a vital role in the regulation of metabolism, immune function, and stress response.[1] Its metabolic clearance occurs mainly in the liver through the action of enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSD).[1] this compound, an epimer of cortisol, is a steroid that also serves as an intermediate in corticosteroid biosynthesis. While its biological activity is less potent than cortisol, its metabolic stability is a key parameter in understanding its physiological role and potential pharmacological applications.
Qualitative Comparison of Metabolic Stability
Due to the limited availability of direct comparative studies, a quantitative comparison of the metabolic stability of this compound and cortisol is not currently feasible. However, a qualitative comparison can be drawn based on their structural differences and known enzymatic interactions.
| Feature | This compound | Cortisol |
| Primary Metabolic Enzymes | Likely metabolized by 11β-hydroxysteroid dehydrogenases (11β-HSD) and cytochrome P450 enzymes. | Primarily metabolized by 11β-hydroxysteroid dehydrogenase (11β-HSD) types 1 and 2, and various cytochrome P450 enzymes. |
| Rate of Metabolism by 11β-HSD2 | Expected to be slower than cortisol due to steric hindrance at the C-11 position. | Readily converted to its inactive metabolite, cortisone, by 11β-HSD2. |
| Expected In Vitro Half-Life | Potentially longer than cortisol due to slower metabolism by key enzymes. | Has a reported in vivo plasma half-life of approximately 76.5 minutes, though in vitro half-life can vary.[2] |
| Key Metabolites | Expected to include 11-epicortisone and hydroxylated derivatives. | Major metabolites include cortisone, 6β-hydroxycortisol, and various tetrahydro- and dihydro- metabolites.[3] |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a general method for determining the metabolic stability of a compound, such as a corticosteroid, using liver microsomes. This assay is a standard in vitro model to assess the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (this compound, Cortisol)
-
Pooled human liver microsomes (or from other species of interest)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator with shaking capability (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the compounds by diluting the stock solution in the incubation buffer.
-
Prepare a suspension of liver microsomes in the phosphate buffer on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the working solution of the test or control compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking to allow the compound to distribute.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point is crucial as it represents the initial concentration.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Metabolic Pathways and Signaling
The metabolic pathways of cortisol are well-characterized and primarily involve oxidation, reduction, and hydroxylation reactions. The interconversion between active cortisol and inactive cortisone is a key regulatory step.
References
A Head-to-Head Comparison of 11-Epicortisol and Synthetic Glucocorticoids: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of the endogenous steroid 11-Epicortisol and commonly used synthetic glucocorticoids. It is intended for researchers, scientists, and drug development professionals working in endocrinology, immunology, and pharmacology. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Executive Summary
Synthetic glucocorticoids, such as dexamethasone, prednisone, and budesonide, are potent anti-inflammatory and immunosuppressive agents. Their therapeutic efficacy is primarily mediated through the activation of the glucocorticoid receptor (GR), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB. In contrast, this compound, a stereoisomer of cortisol, exhibits significantly weaker glucocorticoid activity. Emerging evidence suggests that this compound may act as a competitive antagonist at the glucocorticoid receptor, potentially modulating the effects of more potent glucocorticoids. This guide presents a detailed comparison of these compounds, highlighting their differing activities and the experimental frameworks used to characterize them.
Data Presentation: Quantitative Comparison of Glucocorticoid Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinity and functional potency of various synthetic glucocorticoids. It is important to note that direct, head-to-head comparative data for this compound in these standardized assays is limited in publicly available literature.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone | IC50 (nM) | Ki (nM) |
| Dexamethasone | 100 | 5.58 | - |
| Budesonide | 935 | - | - |
| Fluticasone Propionate | 1775 | - | - |
| Prednisolone | - | 2.95 | - |
| Methylprednisolone | - | 1.67 | - |
| Cortisol | 10 | - | - |
| This compound | Data not available | Data not available | Data not available |
Note: Relative Receptor Binding Affinity is a comparative measure and may vary between studies. IC50 and Ki values are dependent on assay conditions.
Table 2: In Vitro Functional Activity - Transactivation and Transrepression
| Compound | Transactivation (GRE-luciferase) EC50 (nM) | Transrepression (NF-κB) IC50 (nM) |
| Dexamethasone | 36 | 0.5 |
| Budesonide | 1.1 | 0.027 |
| Fluticasone Propionate | 0.98 | 0.005 |
| Prednisolone | Data not available | Data not available |
| This compound | Data not available | Data not available |
Note: EC50 and IC50 values are indicative of potency and can vary based on the specific cell line, reporter construct, and experimental conditions.
Mechanisms of Action: A Comparative Overview
Synthetic Glucocorticoids:
Synthetic glucocorticoids are potent agonists of the glucocorticoid receptor. Their anti-inflammatory effects are primarily mediated through two main genomic pathways:
-
Transactivation: Upon ligand binding, the GR translocates to the nucleus, dimerizes, and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The activated GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression of pro-inflammatory gene expression is a key mechanism for the immunosuppressive effects of glucocorticoids.
This compound:
The biological role of this compound is less well-defined. It is generally considered to have weak glucocorticoid activity.[1] Some studies suggest that it can compete with more potent glucocorticoids for binding to the GR. This competitive binding suggests a potential role as a partial agonist or an antagonist, capable of modulating the cellular response to endogenous and synthetic glucocorticoids.[2] One study indicated that a combination of this compound and 17α-hydroxyprogesterone could block the inhibitory feedback effect of synthetic glucocorticoids like prednisolone and beclomethasone dipropionate on the stress response in rats.[2]
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow: Glucocorticoid Receptor Competitive Binding Assay
Caption: Workflow for GR competitive binding assay.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the glucocorticoid receptor.
Materials:
-
Purified recombinant human GR or cytosol extract from cells overexpressing GR.
-
Radiolabeled ligand (e.g., [³H]-dexamethasone).
-
Test compounds (this compound, dexamethasone, prednisone, budesonide).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Wash buffer.
-
96-well filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add the serially diluted test compounds to the wells.
-
Initiate the binding reaction by adding the GR preparation to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GR-Mediated Transactivation Assay (Luciferase Reporter Assay)
Objective: To measure the ability of test compounds to activate gene transcription through the GR.
Materials:
-
Mammalian cell line (e.g., HEK293 or A549) transiently or stably expressing the human GR.
-
Reporter plasmid containing a GRE-driven promoter upstream of a luciferase gene.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the cells in a 96-well plate.
-
Transfect the cells with the GR expression plasmid (if not stably expressing) and the GRE-luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity against the logarithm of the test compound concentration to determine the EC50 value.
NF-κB Transrepression Assay
Objective: To measure the ability of test compounds to inhibit NF-κB-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., A549) with an NF-κB-responsive reporter construct (e.g., IL-8 promoter-luciferase).
-
Inflammatory stimulus (e.g., TNF-α or IL-1β).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TNF-α or IL-1β to activate the NF-κB pathway.
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition of luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
This guide provides a comparative overview of this compound and a selection of synthetic glucocorticoids, supported by available quantitative data and detailed experimental protocols. While synthetic glucocorticoids like dexamethasone, budesonide, and fluticasone are potent GR agonists with well-characterized anti-inflammatory activities, this compound appears to be a weak glucocorticoid with potential antagonistic properties. The lack of comprehensive, direct comparative data for this compound highlights an area for future research. The provided experimental frameworks offer a basis for conducting such head-to-head comparisons to further elucidate the pharmacological profile of this compound and its potential modulatory role in glucocorticoid signaling.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Epicortisol in a Laboratory Setting
Ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 11-Epicortisol, a comprehensive understanding of disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with general best practices for steroid compounds and hazardous chemical waste management in research environments.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Protective Clothing: A lab coat is essential.
-
Eye Protection: Safety glasses or goggles should be worn.[1]
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with fresh running water.[1]
-
Skin Contact: Remove contaminated clothing and flush the skin and hair with running water.[1]
-
Inhalation: Move to an area with fresh air.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other steroid compounds, should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.[2]
-
-
Waste Collection and Containerization:
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., absorbent pads, disposable PPE), and rinsates, in a designated hazardous waste container.[2][4]
-
The container must be sturdy, leak-proof, and chemically compatible with the waste.[2][3] Glass or polyethylene containers are generally suitable for laboratory quantities.[1]
-
Keep the waste container securely sealed at all times, except when adding waste.[2][3][5]
-
-
Labeling of Hazardous Waste Containers:
-
Attach a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The percentage of each chemical constituent in the waste mixture.
-
The date the container was filled.[2]
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
-
The SAA must be away from open sinks or floor drains and should have secondary containment to contain any potential leaks or spills.[6]
-
Ensure that incompatible wastes are stored in separate containment bins.[6]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full, or as per your institution's guidelines, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Disposal of Empty Containers:
-
Empty this compound containers must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[2]
-
After triple rinsing and air-drying, the labels on the empty container must be obliterated or removed before it can be disposed of as solid waste or recycled, according to institutional policy.[2][7]
-
Spill Cleanup Procedures
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and contamination.
-
Alert Personnel: Advise personnel in the immediate area of the spill.[1]
-
Use Appropriate PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator if the compound is in solid form.[1]
-
Containment and Cleanup: Use dry cleanup procedures to avoid generating dust.[1] For liquid spills, use absorbent pads.
-
Waste Collection: Collect all cleanup materials, including contaminated absorbent pads and disposable PPE, and place them in a hazardous waste bag. Seal the bag and place it in the designated hazardous chemical waste container.[4]
Key Regulatory and Safety Data Summary
The following table summarizes crucial quantitative data and regulatory information pertinent to the disposal of chemical waste in a laboratory setting.
| Parameter | Guideline/Regulation | Source |
| Maximum Hazardous Waste in Lab | Never store more than 10 gallons of hazardous waste in your lab. | [2] |
| Satellite Accumulation Area (SAA) Limit | Laboratories may contain at most 25 gallons of chemical waste. | [6] |
| Waste Removal Frequency | Hazardous waste should be removed from the laboratory every twelve months. | [8] |
| pH for Sewer Discharge | All material discharged to the sanitary sewer must be between pH 5.5 and 9.0 (Note: Hazardous chemicals should not be sewered). | [3] |
| "Empty" Container Residue Limit | No more than 1 inch of residue, or 3% by weight for containers less than 110 gallons, remains. | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling 11-Epicortisol
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like 11-Epicortisol, a corticosteroid, is paramount. Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent corticosteroids.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a potential for aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[1] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[1] |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
Operational Handling and Disposal Plan
Engineering Controls:
-
Work with this compound should be conducted in a designated area with controlled access.
-
A certified chemical fume hood, biological safety cabinet, or a glove box is required to minimize inhalation exposure.[2]
-
Facilities should have single-pass air systems and maintain negative air pressure in areas where potent compounds are handled to prevent cross-contamination.[3]
Procedural Guidance:
-
Preparation:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Have a spill kit and waste disposal containers readily accessible.
-
-
Handling:
-
Decontamination:
-
Disposal:
-
All waste contaminated with this compound, including disposable labware, gloves, and coveralls, must be disposed of as hazardous waste.[2]
-
Use dedicated, clearly labeled, and leak-proof containers for waste collection.[2]
-
Waste disposal should be carried out through a licensed chemical destruction facility, often involving controlled incineration.[2] Never dispose of corticosteroid waste down the drain or in regular trash.
-
The following diagram outlines the standard operating procedure for handling this compound:
Spill Response Plan
In the event of a spill, a clear and immediate response is critical to contain the material and protect personnel.
The following diagram outlines the logical workflow for responding to an this compound spill:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
